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TMI-1

Cat. No.: B1682966
M. Wt: 398.5 g/mol
InChI Key: CVZIHNYAZLXRRS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMI-1 is a potent, cell-permeable thiomorpholin hydroxamate compound that functions as a selective inhibitor of Tumor Necrosis Factor-α (TNF-α)-Converting Enzyme (TACE), also known as ADAM17 . By inhibiting this metalloproteinase, this compound effectively suppresses the proteolytic release of soluble, active TNF-α, a key driver of inflammatory processes . This mechanism underpins its primary research value in two key areas: investigating neuroinflammation and exploring oncology therapeutics. In neuroscience research, this compound has demonstrated a protective effect against paclitaxel-induced neurotoxicity in models of Chemotherapy-Induced Peripheral Neuropathy (CIPN) . Studies show that its administration can reverse the paclitaxel-induced upregulation of the TRPV1 receptor and decrease the levels of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in dorsal root ganglion (DRG) neuronal cells . This makes it a valuable tool for probing the pathways of neuropathic pain. Concurrently, in cancer research, this compound has shown a tumor-selective cytotoxic action against a broad panel of cancer cell lines, including triple-negative and ERBB2-overexpressing breast cancers, while demonstrating minimal effects on non-malignant cells . Its efficacy is mediated through caspase-dependent apoptosis, and it has shown strong synergistic effects when used in combination with standard chemotherapeutics like docetaxel and doxorubicin . This dual research applicability makes this compound a versatile compound for investigating inflammatory signaling and novel therapeutic strategies. This product is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O5S2 B1682966 TMI-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIHNYAZLXRRS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TMI-1: A Technical Guide to a Dual Inhibitor of TACE and MMPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TMI-1, a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). This compound, identified through a structure-based design approach, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and cancer.[1][2] This document details the discovery, synthesis, mechanism of action, and key biological data of this compound. It includes comprehensive experimental protocols for its synthesis and evaluation, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a critical pro-inflammatory cytokine implicated in a range of autoimmune diseases, most notably rheumatoid arthritis.[1] The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic activity of TACE.[1] Consequently, inhibiting TACE presents a compelling therapeutic strategy for inflammatory disorders. This compound, with the chemical name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, was developed as a potent inhibitor of TACE.[2] Furthermore, this compound exhibits inhibitory activity against several matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in the pathogenesis of arthritis and cancer.[1][2] This dual inhibitory action suggests a broader therapeutic potential for this compound.

This compound Compound Profile

Property Value Reference
Chemical Name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide[2]
Molecular Formula C₁₇H₂₂N₂O₅S₂[2]
Molecular Weight 398.49 g/mol [2]
CAS Number 287403-39-8[2]
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM)[2]

Mechanism of Action

This compound functions as a dual inhibitor of TACE and various MMPs.[1] Its mechanism of action is centered on the hydroxamate moiety, which chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. By binding to the zinc atom, this compound effectively blocks the enzymatic cleavage of their respective substrates.

Inhibition of TACE and TNF-α Release

This compound inhibits TACE, thereby preventing the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active 17-kDa form.[1] This leads to a reduction in the levels of circulating TNF-α, a key mediator of inflammation. The inhibition of TNF-α secretion by this compound is selective, as it does not affect the secretion of other proinflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]

TACE_Inhibition cluster_cell Cell Membrane pro-TNF-alpha pro-TNF-α (26 kDa) (Membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble TNF-alpha Soluble TNF-α (17 kDa) (Active) TACE->Soluble TNF-alpha Inflammation Inflammatory Response Soluble TNF-alpha->Inflammation This compound This compound This compound->TACE Inhibition

Caption: this compound Inhibition of TACE-mediated TNF-α Release.

Inhibition of Matrix Metalloproteinases

In addition to TACE, this compound inhibits a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[2] These enzymes are involved in the degradation of extracellular matrix components, a process that is dysregulated in conditions like rheumatoid arthritis (cartilage destruction) and cancer (invasion and metastasis).

Quantitative Biological Data

The inhibitory potency of this compound against various TACE and MMP enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Enzyme IC₅₀ (nM) Reference
MMP-133[2]
MMP-24.7[2]
MMP-16.6[2]
ADAM17 (TACE)8.4[2]
MMP-912[2]
MMP-726[2]
MMP-1426[2]

Synthesis of this compound

While the seminal paper by Zhang et al. (2004) does not provide a detailed synthesis protocol, the synthesis of related thiomorpholine hydroxamate inhibitors has been described. The following represents a plausible synthetic route for this compound based on established organic chemistry principles and published procedures for analogous compounds.

TMI1_Synthesis A Starting Material (Thiomorpholine Derivative) B Sulfonylation A->B C Intermediate 1 B->C D Alkylation C->D E Intermediate 2 D->E F Hydroxamate Formation E->F G This compound F->G

Caption: Plausible Synthetic Workflow for this compound.

Detailed Synthetic Protocol

Step 1: Sulfonylation of the Thiomorpholine Core

  • To a solution of the starting (3S)-2,2-dimethylthiomorpholine-3-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-(2-butyn-1-yloxy)benzene-1-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the sulfonamide intermediate.

Step 2: Hydroxamate Formation

  • Dissolve the sulfonamide intermediate in a suitable solvent mixture (e.g., methanol/dichloromethane).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Experimental Protocols

TACE and MMP Inhibition Assays (Fluorogenic Substrate)

This protocol describes a general method for determining the IC₅₀ values of this compound against TACE and various MMPs using a fluorogenic peptide substrate.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, and this compound to Plate A->E B Dilute this compound to Test Concentrations B->E C Prepare Enzyme Solution C->E D Prepare Fluorogenic Substrate G Initiate Reaction with Substrate D->G F Pre-incubate E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Kinetic or Endpoint) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: General Workflow for TACE/MMP Inhibition Assay.

Materials:

  • Recombinant human TACE or MMP enzyme

  • Fluorogenic peptide substrate specific for the enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the specific enzyme, and the this compound dilutions. Include wells with enzyme and buffer only (positive control) and buffer only (background).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for TNF-α Secretion

This protocol details an in vitro cell-based assay to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 24-well plate. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a wash and 24 hours in fresh media.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α secretion for each this compound concentration compared to the LPS-stimulated control.

  • Determine the IC₅₀ value by plotting percent inhibition versus this compound concentration.

Preclinical Efficacy

This compound has demonstrated significant efficacy in animal models of disease. In a mouse model of collagen-induced arthritis, oral administration of this compound led to a dose-dependent reduction in the clinical severity of the disease.[1] Furthermore, this compound has shown cytotoxic activity against various tumor cell lines and has been shown to induce apoptosis in breast cancer models.

Conclusion

This compound is a potent dual inhibitor of TACE and several MMPs with promising therapeutic potential for the treatment of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, including detailed experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of this compound and related compounds.

References

TMI-1: A Potent Dual Inhibitor of TACE and MMPs for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable, thiomorpholine hydroxamate-based small molecule inhibitor targeting tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, and several matrix metalloproteinases (MMPs).[1] TACE and MMPs are key enzymes involved in a variety of physiological and pathological processes, including inflammation and cancer. Their dysregulation is implicated in the progression of diseases such as rheumatoid arthritis and breast cancer. This compound's ability to dually target these enzyme families makes it a compelling candidate for therapeutic development. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, and preclinical efficacy, with detailed experimental protocols and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: TACE/MMP Inhibition

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of TACE and various MMPs. TACE is the primary sheddase of tumor necrosis factor-alpha (TNF-α), converting its membrane-bound precursor to the soluble, pro-inflammatory cytokine. By inhibiting TACE, this compound effectively suppresses the production of soluble TNF-α.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Dysregulated MMP activity is a hallmark of cancer, where it facilitates tumor growth, invasion, and metastasis. This compound's inhibition of specific MMPs contributes to its anti-tumor effects.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against TACE and a panel of MMPs has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Target EnzymeIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
TACE (ADAM17) 8.4
MMP-912
MMP-726
MMP-1426

Data sourced from Tocris Bioscience.[1]

Preclinical Efficacy of this compound

In a Model of Rheumatoid Arthritis

This compound has demonstrated efficacy in a murine model of rheumatoid arthritis, where it was shown to reduce the severity score of the disease.[1] This therapeutic effect is attributed to its potent inhibition of TACE, leading to reduced levels of pro-inflammatory TNF-α.

In Models of Breast Cancer

This compound has shown significant anti-tumor activity in preclinical models of breast cancer. Notably, it displays selective cytotoxicity towards tumor cells and cancer stem cells while sparing non-malignant cells.[2] In vivo, treatment of MMTV-ERBB2/neu transgenic mice with this compound at a dose of 100 mg/kg/day resulted in tumor apoptosis and inhibited mammary gland tumor development.[2] Furthermore, this compound exhibits synergistic effects when combined with standard chemotherapy agents like docetaxel and doxorubicin, as well as the targeted therapy lapatinib.[2]

Experimental Protocols

In Vitro TACE/MMP Inhibition Assay

Objective: To determine the IC50 values of this compound against TACE and various MMPs.

Materials:

  • Recombinant human TACE and MMP enzymes

  • Fluorogenic peptide substrate specific for each enzyme

  • This compound compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., luminal, basal, ERBB2-overexpressing) and non-malignant control cells.[2]

  • Cell culture medium and supplements.

  • This compound compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., from 0.6 µM to 12.5 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-Dependent Apoptosis Assay

Objective: To determine if this compound induces apoptosis in a caspase-dependent manner in tumor cells.[2]

Materials:

  • Tumor cell lines of interest.

  • This compound compound.

  • General caspase inhibitor (e.g., Z-VAD-FMK).

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Procedure:

  • Culture the tumor cells and treat them with an effective concentration of this compound, with or without a pre-treatment of a pan-caspase inhibitor.

  • After the desired incubation period, harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant reduction in the apoptotic population in the presence of the caspase inhibitor indicates caspase-dependent apoptosis.

In Vivo Murine Model of Breast Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Animal Model:

  • MMTV-ERBB2/neu transgenic mice, which spontaneously develop mammary tumors.[2]

Treatment Protocol:

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a dose of 100 mg/kg/day.[2] The control group receives the vehicle.

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Observe the animals for any signs of toxicity or adverse effects throughout the treatment period.[2]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).

Signaling Pathways and Experimental Workflow

TACE (ADAM17) Signaling Pathway and this compound Inhibition

TACE_Signaling cluster_membrane Cell Membrane pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE Substrate sTNF Soluble TNF-α TACE->sTNF Cleavage Inflammation Inflammation sTNF->Inflammation Induces TMI1 This compound TMI1->TACE Inhibits

Caption: this compound inhibits TACE-mediated cleavage of pro-TNF-α.

MMP Signaling in Cancer Progression and this compound Inhibition

MMP_Signaling cluster_cell Tumor Cell MMPs MMPs (e.g., MMP-2, MMP-9) ECM Extracellular Matrix (ECM) MMPs->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion_Metastasis Tumor Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Promotes TMI1 This compound TMI1->MMPs Inhibits

Caption: this compound inhibits MMP-mediated ECM degradation.

Experimental Workflow for this compound Evaluation

TMI1_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assays (TACE & MMPs) Determine IC50 Cell_Assay Cell-Based Assays (Viability, Apoptosis) Breast Cancer Cell Lines Enzyme_Assay->Cell_Assay Promising Candidate RA_Model Rheumatoid Arthritis Model (e.g., CIA) Assess Anti-inflammatory Effect Cell_Assay->RA_Model Advance to In Vivo Cancer_Model Breast Cancer Model (e.g., MMTV-ERBB2/neu) Assess Anti-tumor Efficacy Cell_Assay->Cancer_Model Advance to In Vivo

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a robust dual inhibitor of TACE and several MMPs with demonstrated preclinical efficacy in models of rheumatoid arthritis and breast cancer. Its selective cytotoxicity towards tumor cells and favorable oral bioavailability position it as a promising therapeutic candidate. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar targeted inhibitors.

References

TMI-1: A Technical Guide on its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] Initially investigated for the treatment of rheumatoid arthritis, this compound has demonstrated significant tumor-selective cytotoxic action, positioning it as a promising candidate for cancer therapy, particularly in breast cancer.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, with a focus on its signaling pathways and the experimental methodologies used for its characterization.

Molecular Structure and Chemical Properties

This compound's chemical structure is central to its inhibitory activity. The thiomorpholine hydroxamate moiety is crucial for its function, as it chelates the zinc ion present in the catalytic site of ADAM17 and MMPs.[1] Substitution of this hydroxamate group results in a significant loss of cytotoxic properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide[2]
Molecular Formula C17H22N2O5S2[2]
Molecular Weight 398.49 g/mol [2]
LogD 2.074[1]
CAS Number 287403-39-8[2]
Purity ≥98% (HPLC)[2]
Solubility DMSO (100 mM), Ethanol (20 mM)[2]

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of ADAM17 and various MMPs, leading to the induction of apoptosis in tumor cells and the suppression of inflammatory responses.[1][4]

Enzymatic Inhibition

This compound demonstrates potent inhibition of several key enzymes involved in cancer progression and inflammation.

Table 2: this compound IC50 Values for Target Enzymes

EnzymeIC50 (nM)Reference
MMP-133[2]
MMP-24.7[2]
MMP-16.6[2]
ADAM17 (TACE)8.4[2]
MMP-912[2]
MMP-726[2]
MMP-1426[2]
Anti-Tumor Activity

This compound exhibits selective cytotoxicity towards a wide range of tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM.[3] It is particularly effective against triple-negative and ERBB2-overexpressing breast cancer cells.[3] The anti-tumor effects of this compound are primarily mediated through the induction of caspase-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1][3]

Anti-Inflammatory Activity

By inhibiting ADAM17, this compound suppresses the shedding of TNF-α, a key pro-inflammatory cytokine.[2][4] This leads to a reduction in inflammatory signaling and the secretion of other inflammatory cytokines such as IL-1β and IL-6.[4] This anti-inflammatory property contributes to its protective effects against paclitaxel-induced neurotoxicity.[4]

Signaling Pathways

The inhibition of ADAM17 and MMPs by this compound triggers downstream signaling cascades that culminate in apoptosis and reduced inflammation.

This compound Mechanism of Action: Inhibition of ADAM17 and MMPs

TMI1_Mechanism_of_Action TMI1 This compound ADAM17 ADAM17 TMI1->ADAM17 inhibits MMPs MMPs (MMP-1, -2, -7, -9, -13, -14) TMI1->MMPs inhibits Inflammation Inflammation ADAM17->Inflammation promotes Apoptosis Apoptosis MMPs->Apoptosis inhibits

Caption: this compound inhibits ADAM17 and MMPs, leading to apoptosis and reduced inflammation.

This compound Induced Apoptosis via ADAM17 Inhibition and TNF-α Pathway Modulation

TMI1_ADAM17_Apoptosis_Pathway cluster_membrane Cell Membrane TMI1 This compound ADAM17 ADAM17 TMI1->ADAM17 inhibits sTNFa Soluble TNF-α ADAM17->sTNFa cleaves pro-TNF-α to proTNFa pro-TNF-α TNFR1 TNFR1 sTNFa->TNFR1 activates TRADD TRADD TNFR1->TRADD recruits FADD FADD TRADD->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits ADAM17, reducing TNF-α signaling and inducing extrinsic apoptosis.

This compound Induced Apoptosis via MMP Inhibition and EGFR/STAT3 Pathway Modulation

TMI1_MMP_Apoptosis_Pathway TMI1 This compound MMP9 MMP-9 TMI1->MMP9 inhibits EGFR EGFR MMP9->EGFR activates STAT3 STAT3 EGFR->STAT3 activates Bcl2 Bcl-2, Bcl-xL, Survivin, XIAP (Anti-apoptotic) STAT3->Bcl2 upregulates BID BID Bcl2->BID inhibits cleavage Bak Bak Bcl2->Bak inhibits CytoC Cytochrome C (release) Bcl2->CytoC inhibits tBID tBID BID->tBID tBID->Bak activates Bak->CytoC ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibition of MMP-9 inactivates EGFR/STAT3 signaling, promoting intrinsic apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology (Alamar Blue Assay):

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 5 days).

  • Add Alamar blue reagent (10% of the culture volume) to each well.

  • Incubate for 4-6 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology (Annexin V/7-AAD Double Staining and Flow Cytometry):

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis (Annexin V positive, 7-AAD positive), and necrosis (Annexin V negative, 7-AAD positive).

Western Blotting

Objective: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Methodology:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising dual inhibitor of ADAM17 and MMPs with potent and selective anti-tumor activity. Its mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways such as TNF-α and EGFR/STAT3, makes it an attractive candidate for further development in cancer therapy. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules.

References

Preclinical Profile of TMI-1: A Dual ADAM17/MMP Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TMI-1, a thiomorpholine hydroxamate-based compound, has emerged as a promising preclinical candidate for cancer therapy due to its selective cytotoxic action against tumor cells.[1] Initially developed for the treatment of rheumatoid arthritis, its repositioning for oncology is supported by its mechanism of action as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-cancer activity, mechanism of action, and available in vivo efficacy data, to inform further research and development.

In Vitro Anti-Cancer Activity

This compound has demonstrated potent and selective cytotoxic effects across a range of cancer cell lines. A key study reported that this compound was effective in 34 out of 40 tumor cell lines of various origins, with 50% effective dose (ED50) values ranging from 0.6 µM to 12.5 µM.[1] The anti-proliferative activity of this compound has been most extensively characterized in breast cancer.

Quantitative In Vitro Efficacy Data

The following table summarizes the ED50 values of this compound in a panel of human breast cancer cell lines after a 5-day treatment period. The data highlights this compound's efficacy against different molecular subtypes, including triple-negative, ERBB2-overexpressing, and luminal breast cancers. In contrast, non-malignant breast cell lines were found to be resistant to this compound, indicating a favorable selectivity profile.

Cell LineMolecular SubtypeED50 (µM)Caspase-3/7 Activation
SUM149 Basal / Triple-Negative1.3Yes
MDA-MB-231 Basal / Triple-Negative2.5Yes
BT-549 Basal / Triple-Negative2.5Yes
SKBR3 ERBB2-overexpressing2.5Yes
BT-474 Luminal / ERBB2-overexpressing8.1Yes
MCF-7 Luminal2.5Yes
T-47D Luminal2.5Yes
ZR-75-1 Luminal2.5Yes
CAM-A1 Luminal>20No
MCF-10A Non-malignant>20No
184A1 Non-malignant>20No

Data sourced from Mezil et al., 2012, PLoS ONE.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of caspase-dependent apoptosis via the extrinsic pathway. This is achieved through its inhibitory action on ADAM17 and various MMPs.

Signaling Pathway

The proposed signaling pathway for this compound's induction of apoptosis is initiated by the inhibition of ADAM17 and MMPs. This inhibition is thought to prevent the shedding of cell surface proteins that are critical for survival signaling. A key consequence of ADAM17 inhibition is the modulation of the Tumor Necrosis Factor-α (TNF-α) signaling pathway. By preventing the cleavage of transmembrane TNF-α to its soluble form, this compound may alter the signaling cascade, leading to the activation of the extrinsic apoptotic pathway. This process involves the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7, culminating in apoptosis.

TMI1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ADAM17 ADAM17 sTNF_alpha Soluble TNF-α ADAM17->sTNF_alpha Cleaves pro-TNF-α to MMPs MMPs Pro_TNF_alpha pro-TNF-α Pro_TNF_alpha->ADAM17 Death_Receptors Death Receptors (e.g., TNFR1) FADD FADD Death_Receptors->FADD Recruits sTNF_alpha->Death_Receptors Binds to TMI1 This compound TMI1->ADAM17 Inhibits TMI1->MMPs Inhibits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Activates Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase37 Pro-Caspase-3/7 Caspase8->Pro_Caspase37 Activates Caspase37 Active Caspase-3/7 Pro_Caspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound inhibits ADAM17 and MMPs, leading to the activation of the extrinsic apoptotic pathway.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical model of breast cancer using MMTV-ERBB2/neu transgenic mice. This model spontaneously develops mammary tumors due to the overexpression of the ERBB2/neu oncogene.

Experimental Protocol
  • Animal Model: Female MMTV-ERBB2/neu transgenic mice.

  • Treatment: this compound was administered daily at a dose of 100 mg/kg. The treatment was initiated before the palpable appearance of tumors.

  • Duration: The study duration was not explicitly stated in the primary publication, but treatment was ongoing to observe tumor development.

  • Endpoint: The primary endpoints were tumor occurrence and development.

Results

Treatment with this compound alone was reported to induce tumor apoptosis, which resulted in the inhibition of mammary gland tumor occurrence and development. The study also noted that no adverse effects were observed during the treatment period. However, detailed quantitative data on tumor growth inhibition, such as tumor volume measurements over time and survival curves, were not provided in the publication.

Experimental Methodologies

In Vitro Assays
  • Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 5 days. Cell viability was assessed using the Alamar blue assay, and ED50 values were calculated.

  • Cell Cycle Analysis: Cells were treated with this compound for 48 hours, and BrdU was added for the final 4 hours. Cells were then fixed, stained with an anti-BrdU antibody and 7-AAD, and analyzed by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assays:

    • Annexin V/7-AAD Staining: Cells were treated with this compound for 48 hours, stained with Annexin V-FITC and 7-AAD, and analyzed by flow cytometry to quantify apoptotic and necrotic cells.

    • Caspase Activity Assay: Caspase-3/7, -8, and -9 activities were measured using specific luminogenic or fluorogenic substrates after 24 or 48 hours of this compound treatment.

In Vivo Study
  • Animal Husbandry: MMTV-ERBB2/neu transgenic mice were housed under standard conditions.

  • Drug Administration: The precise route of administration for the 100 mg/kg/day dose of this compound was not specified in the primary publication.

  • Tumor Monitoring: Mice were monitored for tumor development.

  • Toxicity Assessment: A general statement on the lack of adverse effects was made, but specific parameters for toxicity assessment were not detailed.

Synergistic Effects

Preliminary data suggests that this compound may act synergistically with standard-of-care chemotherapy agents. In combination with doxorubicin, docetaxel, and the targeted therapy lapatinib, this compound showed a strong synergistic effect in breast cancer cells.[1] This suggests a potential role for this compound in combination therapy regimens.

Pharmacokinetics and Pharmacodynamics

Currently, there is a lack of publicly available data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Studies on other thiomorpholine sulfonamide hydroxamates have been conducted in the context of rheumatoid arthritis and may provide some insights into the potential ADME properties of this class of compounds. However, a dedicated PK/PD study of this compound in the context of cancer is warranted to determine its bioavailability, distribution, metabolism, and excretion, and to establish a clear relationship between drug exposure and anti-tumor response.

Conclusion and Future Directions

The preclinical data for this compound demonstrates its potential as a selective anti-cancer agent, particularly in breast cancer. Its mechanism of action, involving the induction of apoptosis through the inhibition of ADAM17 and MMPs, provides a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas require further investigation:

  • Comprehensive In Vitro Profiling: The anti-cancer activity of this compound should be evaluated against a broader panel of cancer cell lines from various origins to identify the full spectrum of its potential applications.

  • Detailed In Vivo Efficacy Studies: Rigorous in vivo studies in xenograft and patient-derived xenograft (PDX) models are necessary to provide detailed quantitative data on tumor growth inhibition, survival benefit, and to confirm the mechanism of action in a more complex biological system.

  • Pharmacokinetic and Pharmacodynamic Characterization: A thorough investigation of the PK/PD properties of this compound is essential to determine optimal dosing schedules and to understand the exposure-response relationship.

  • Toxicity Studies: Comprehensive toxicology studies are required to establish a clear safety profile for this compound.

  • Combination Studies: Further exploration of the synergistic potential of this compound with other anti-cancer agents is warranted to develop more effective combination therapies.

References

The Impact of TMI-1 Inhibition on Cytokine Release: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMI-1, a potent dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs), has emerged as a significant modulator of inflammatory responses through its targeted suppression of cytokine release. This document provides an in-depth technical guide on the core effects of this compound on cytokine production, with a primary focus on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By elucidating the underlying signaling pathways, presenting quantitative data from key studies, and detailing relevant experimental protocols, this whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction: this compound and Its Mechanism of Action

This compound is a synthetic, orally bioavailable compound belonging to the thiomorpholine hydroxamate class of inhibitors. Its primary mechanism of action involves the inhibition of ADAM17, a key enzyme responsible for the proteolytic cleavage and subsequent release of the soluble, active form of TNF-α from its transmembrane precursor.[1][2] Additionally, this compound exhibits inhibitory activity against a range of MMPs, including MMP-1, -2, -7, -9, -13, and -14.[1] This dual inhibitory function positions this compound as a powerful agent in mitigating inflammatory processes where these enzymes play a crucial role.

The inhibition of ADAM17 by this compound directly impacts the "shedding" of various cell surface proteins, most notably pro-TNF-α. By preventing this cleavage, this compound effectively reduces the levels of circulating, soluble TNF-α, a potent pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.

Quantitative Analysis of this compound's Effect on Cytokine Release

The inhibitory effect of this compound on cytokine release has been quantified in several key studies. The following tables summarize the available data, providing a clear comparison of its efficacy across different experimental models.

Table 1: Inhibitory Activity of this compound on ADAM17 and Matrix Metalloproteinases (MMPs)

EnzymeIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM178.4
MMP-912
MMP-726
MMP-1426

Data sourced from Tocris Bioscience.

Table 2: Effect of this compound on Cytokine Levels in Differentiated 50B11 Dorsal Root Ganglion (DRG) Neuronal Cells Treated with Paclitaxel

CytokineTreatment GroupMean Concentration ± SD (pg/mL)Fold Change vs. Paclitaxel Only
TNF-αControl15.2 ± 2.1-
Paclitaxel (100 ng/mL)45.3 ± 5.8-
Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL)28.7 ± 3.5↓ 1.58
Paclitaxel (100 ng/mL) + this compound (4 ng/mL)18.9 ± 2.9↓ 2.40
IL-1βControl8.1 ± 1.2-
Paclitaxel (100 ng/mL)25.4 ± 3.1-
Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL)16.5 ± 2.3↓ 1.54
Paclitaxel (100 ng/mL) + this compound (4 ng/mL)10.2 ± 1.8↓ 2.49
IL-6Control12.5 ± 1.9-
Paclitaxel (100 ng/mL)38.9 ± 4.5-
Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL)24.1 ± 3.3↓ 1.61
Paclitaxel (100 ng/mL) + this compound (4 ng/mL)15.8 ± 2.5↓ 2.46

Data adapted from Kim et al., 2022.[3]

It is important to note that while the study by Kim et al. (2022) demonstrated a dose-dependent reduction of TNF-α, IL-1β, and IL-6 in neuronal cells, an earlier study by Zhang et al. (2004) reported that this compound selectively inhibited LPS-induced TNF-α production in human monocytes and whole blood, with no effect on the secretion of IL-1β and IL-6.[2] This discrepancy may be attributable to the different cell types and experimental conditions used in the studies, highlighting the context-dependent nature of this compound's effects on cytokine profiles.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the ADAM17-mediated processing of pro-inflammatory cytokines. The following diagram illustrates this core mechanism.

TMI1_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Cleavage ADAM17 ADAM17 (TACE) ADAM17->proTNF TMI1 This compound TMI1->ADAM17 Inhibition Inflammation Inflammatory Cascade sTNF->Inflammation Activation

Figure 1: this compound Inhibition of ADAM17-Mediated TNF-α Release.

Downstream of TNF-α release, this compound can indirectly influence various inflammatory signaling cascades that are activated by this cytokine.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify the effect of this compound on cytokine release.

In Vitro Whole Blood Stimulation Assay for Cytokine Release

This protocol is a generalized procedure for measuring cytokine release in a whole blood context, which can be adapted for testing inhibitors like this compound.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • RPMI 1640 medium.

  • Lipopolysaccharide (LPS) from E. coli (or other relevant stimulus).

  • This compound (or other inhibitor) at various concentrations.

  • Phosphate Buffered Saline (PBS).

  • 96-well cell culture plates.

  • ELISA kits for TNF-α, IL-1β, and IL-6.

  • Plate reader.

Procedure:

  • Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with RPMI 1640 medium.

  • Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640. Add 10 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Add 10 µL of RPMI 1640 to the control wells.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for inhibitor uptake.

  • Stimulation: Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 10-100 ng/mL. Add 10 µL of RPMI 1640 to the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Store the plasma samples at -80°C until analysis. Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow start Start blood_collection Collect & Dilute Whole Blood start->blood_collection plating Plate Diluted Blood (180 µL/well) blood_collection->plating inhibitor_treatment Add this compound (10 µL/well) plating->inhibitor_treatment pre_incubation Pre-incubate (1 hr, 37°C) inhibitor_treatment->pre_incubation stimulation Stimulate with LPS (10 µL/well) pre_incubation->stimulation incubation Incubate (18-24 hrs, 37°C) stimulation->incubation centrifugation Centrifuge Plate (400 x g, 10 min) incubation->centrifugation supernatant_collection Collect Plasma Supernatant centrifugation->supernatant_collection elisa Quantify Cytokines (ELISA) supernatant_collection->elisa end End elisa->end

Figure 2: Workflow for In Vitro Whole Blood Stimulation Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting the release of key pro-inflammatory cytokines, most notably TNF-α. The quantitative data presented herein underscore its potency and dose-dependent efficacy. The conflicting reports on its selectivity warrant further investigation across a broader range of cell types and inflammatory conditions to fully characterize its immunomodulatory profile. Future research should focus on elucidating the precise molecular interactions of this compound with its target enzymes and exploring its in vivo efficacy and safety in relevant disease models. The detailed experimental protocols provided in this whitepaper offer a foundation for such future studies, enabling standardized and reproducible research in this promising area of drug development.

References

An In-depth Technical Guide to IRAK4 Target Validation in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases. Its central role in mediating signaling from Toll-like receptors (TLRs) and IL-1 family receptors makes it a key driver of innate immune responses. This guide provides a comprehensive overview of the validation of IRAK4 as a drug target for inflammatory conditions.

It is important to address a potential ambiguity regarding the compound "TMI-1." While the prompt specified an interest in "this compound," a thorough review of scientific literature reveals that the designation "this compound" is predominantly associated with a thiomorpholin hydroxamate inhibitor of ADAM17/TACE and various matrix metalloproteinases (MMPs). There is no substantial public evidence linking a compound named this compound to IRAK4 inhibition. Therefore, to fulfill the core objective of this guide—a deep dive into IRAK4 target validation—we will focus on a well-characterized and clinically investigated IRAK4 inhibitor, PF-06650833 , as a representative molecule. This will allow for a data-rich and scientifically accurate exploration of IRAK4 target validation.

This document will detail the molecular pathways involving IRAK4, present preclinical and clinical data for PF-06650833 in inflammatory models, provide detailed experimental protocols for key validation assays, and visualize complex biological and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of immunology and inflammation.

The Role of IRAK4 in Inflammatory Signaling

Given its pivotal position in these signaling cascades, inhibition of IRAK4 kinase activity presents an attractive therapeutic strategy to broadly dampen inflammatory responses in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and psoriasis.[2][5]

IRAK4 Signaling Pathway

The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK4 is a complex process involving multiple protein-protein interactions and phosphorylation events. The following diagram illustrates the canonical IRAK4 signaling pathway leading to the activation of NF-κB.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_inactive IRAK1 (inactive) IRAK4->IRAK1_inactive IRAK1_active IRAK1 (active) IRAK1_inactive->IRAK1_active TRAF6 TRAF6 IRAK1_active->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_inactive NF-κB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Translocation

Caption: IRAK4 signaling pathway leading to NF-κB activation.

Target Validation of IRAK4 with PF-06650833

PF-06650833 is a potent and selective small-molecule inhibitor of IRAK4 that has been evaluated in preclinical models of inflammatory diseases and in human clinical trials.[6][7][8]

Quantitative Data for PF-06650833

The following tables summarize the in vitro potency and in vivo efficacy of PF-06650833 in various assays and disease models.

Table 1: In Vitro Potency of PF-06650833

Assay TypeCell/SystemStimulusReadoutIC50Reference
Kinase AssayRecombinant IRAK4-ATP Consumption0.2 nM[2]
Cellular AssayHuman PBMCsLPSTNF-α Production2.4 nM[2]
Cellular AssayHuman MacrophagesACPA Immune ComplexesTNF-α Production~100 nM (significant inhibition)[6]
Cellular AssayHuman NeutrophilsR837 (TLR7 agonist)DNA Release~100 nM (significant inhibition)[6]

Table 2: In Vivo Efficacy of PF-06650833

Disease ModelSpeciesTreatmentKey FindingsReference
Rat Collagen-Induced Arthritis (CIA)Rat3 mg/kg, twice dailySignificant reduction in paw volume[6][9]
Mouse Pristane-Induced LupusMouseAdministered in chowReduction in circulating autoantibody levels[7][8]
MRL/lpr Mouse Model of LupusMouseNot specifiedReduction in circulating autoantibody levels[7][8]
Human Phase I Clinical Trial (NCT02485769)Healthy Volunteers300 mg/day for 14 daysReduction in whole blood interferon gene signature[6][8]

Experimental Protocols for IRAK4 Target Validation

Detailed and robust experimental protocols are essential for the validation of a therapeutic target. Below are methodologies for key experiments used to characterize IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • 5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM β-glycerophosphate, 20 mM DTT)

  • Test inhibitor (e.g., PF-06650833) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.

  • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (MBP).

  • Add the diluted test inhibitor or vehicle (for positive and negative controls) to the assay plate.

  • Add the master mix to all wells.

  • Initiate the reaction by adding the diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For the negative control, add 1x Kinase Assay Buffer without the enzyme.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Cytokine Production in Human PBMCs

This assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or other TLR agonist (e.g., R848)

  • Test inhibitor (e.g., PF-06650833)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulate the cells by adding LPS (e.g., at a final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of IRAK4 inhibitors.

IRAK4_Inhibitor_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., p-IRAK1 levels) Biochemical_Assay->Cellular_Target_Engagement Confirm cell permeability and target binding Functional_Cellular_Assay Functional Cellular Assay (e.g., Cytokine Inhibition in PBMCs) Cellular_Target_Engagement->Functional_Cellular_Assay Link target engagement to functional outcome Selectivity_Profiling Kinase Selectivity Profiling Functional_Cellular_Assay->Selectivity_Profiling Assess off-target effects PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics (PK/PD) Selectivity_Profiling->PK_PD_Modeling Lead Candidate Selection Disease_Models Efficacy in Animal Models (e.g., CIA, Lupus) PK_PD_Modeling->Disease_Models Determine dosing regimen Phase_I Phase I Clinical Trials (Safety & Biomarkers in Humans) Disease_Models->Phase_I IND-enabling studies Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Proof of Concept

Caption: Workflow for IRAK4 inhibitor discovery and validation.

Conclusion

The validation of IRAK4 as a therapeutic target for inflammatory diseases is supported by a strong biological rationale and compelling preclinical and clinical data. The use of potent and selective inhibitors, such as PF-06650833, has been instrumental in demonstrating that targeting the kinase activity of IRAK4 can effectively suppress inflammatory responses in relevant disease models and in humans. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of IRAK4 inhibitors as a promising new class of anti-inflammatory therapeutics. The successful progression of IRAK4 inhibitors through clinical development holds the potential to offer a significant benefit to patients suffering from a wide range of debilitating inflammatory and autoimmune conditions.

References

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of TMI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro evaluation of TMI-1, a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). Initially investigated for the treatment of rheumatoid arthritis, this compound has been repurposed for oncology applications, demonstrating significant anti-tumor activity in various cancer models. This document outlines the core methodologies for assessing its efficacy and mechanism of action in a laboratory setting, presents key quantitative data, and illustrates the underlying signaling pathways.

Quantitative Data: Inhibitory Activity and Cellular Potency

The initial in-vitro evaluation of this compound has established its potent inhibitory effects on its target enzymes and its efficacy in cancer cell lines. The following tables summarize the key quantitative data.

Table 1: this compound Enzymatic Inhibition
Target EnzymeIC50 (nM)
MMP-133[1]
MMP-24.7[1]
MMP-16.6[1]
ADAM17 (TACE)8.4[1]
MMP-912[1]
MMP-726[1]
MMP-1426[1]
Table 2: this compound Efficacy in Human Cancer Cell Lines
Cell LineCancer TypeED50 (µM)
A variety of 34 out of 40 tested tumor cell linesVarious Origins0.6 - 12.5

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro assessment of this compound. The following sections provide step-by-step protocols for key experiments.

Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ADAM17 and various MMPs.

Principle: The assay measures the cleavage of a fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor. The reduction in fluorescence intensity corresponds to the inhibitory activity of the compound.

Materials:

  • Recombinant human ADAM17 or MMP enzymes

  • Fluorogenic peptide substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with CaCl2, ZnCl2, and Brij-35)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 96-well plate, add the assay buffer, the diluted this compound or DMSO (vehicle control), and the recombinant enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Alamar Blue Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The Alamar Blue (resazurin) assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add Alamar Blue reagent (typically 10% of the well volume) to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the ED50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

    • Necrotic cells: Annexin V-FITC negative and PI positive

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the workflows of the described experiments.

TMI1_Mechanism_of_Action cluster_TNF TNF-α Processing TMI1 This compound ADAM17_MMPs ADAM17 / MMPs TMI1->ADAM17_MMPs Inhibits Soluble_TNFa Soluble TNF-α ADAM17_MMPs->Soluble_TNFa Cleaves pro-TNF-α to Pro_TNFa pro-TNF-α (membrane-bound) TNFR TNF Receptor (TNFR1/TNFR2) Soluble_TNFa->TNFR Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) TNFR->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound Mechanism of Action leading to Apoptosis.

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with Serial Dilutions of this compound Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation AlamarBlue Add Alamar Blue Reagent Incubation->AlamarBlue Incubation2 Incubate for 1-4 hours AlamarBlue->Incubation2 Measurement Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Incubation2->Measurement Analysis Calculate % Viability and Determine ED50 Measurement->Analysis

Caption: Alamar Blue Cell Viability Assay Workflow.

Apoptosis_Assay_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Viable, Apoptotic, and Necrotic Populations Analyze->Quantify

Caption: Annexin V/PI Apoptosis Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for TMI-1 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family.[1] By targeting these key enzymes, this compound effectively modulates critical cellular processes, including inflammation, cell proliferation, and apoptosis. Its selective cytotoxicity towards tumor cells and cancer stem cells in vitro makes it a compound of significant interest in oncology and inflammation research.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity. The included methodologies for cell viability, apoptosis, and cytokine release assays, along with representative data and signaling pathway diagrams, offer a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of ADAM17 and various MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[1] This inhibition is achieved through the binding of the hydroxamate group of this compound to the zinc ion in the catalytic site of these metalloproteinases.[2]

A primary consequence of ADAM17 inhibition is the suppression of Tumor Necrosis Factor-α (TNF-α) production.[1] ADAM17 is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By blocking this cleavage, this compound reduces the levels of circulating pro-inflammatory TNF-α.

Furthermore, the inhibition of ADAM17 and MMPs by this compound impacts various signaling pathways that are crucial for cell survival and proliferation, such as the EGFR and Notch pathways. ADAM17 and MMPs are involved in the shedding of a variety of cell surface proteins, including growth factor ligands and receptors. By preventing this shedding, this compound can disrupt downstream signaling cascades that promote tumor growth and survival. The induction of apoptosis by this compound is a key aspect of its anti-cancer activity and is often mediated through caspase-dependent pathways.[3]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.

Cell LineCancer TypeCompoundIC50 (µM)Assay TypeReference
SUM149BreastThis compound~2.5Alamar Blue[2]
BT20BreastThis compound~2.5Not Specified[4]
SKBR3BreastThis compound~2.5Not Specified[4]
HCT116ColonCompound 122.4Crystal Violet[5]
HCT116ColonCompound 20.34Crystal Violet[5]
HTB-26Breast (highly aggressive)Compound 110-50Crystal Violet[5]
PC-3PancreaticCompound 110-50Crystal Violet[5]
HepG2Hepatocellular CarcinomaCompound 110-50Crystal Violet[5]
HT-29ColonC46.7MTT Assay[6]
SW620Colon (metastatic)C48.3MTT Assay[6]
MCF7BreastC414.5MTT Assay[6]
A549LungC4*23.7MTT Assay[6]

*Note: Data for "Compound 1", "Compound 2", and "C4" are included to provide a comparative context of IC50 values for other cytotoxic compounds in similar cancer cell lines, as comprehensive public data for this compound across a wide range of cell lines is limited.

Experimental Protocols

Cell Viability Assay (Alamar Blue Method)

This protocol outlines the steps to determine the effect of this compound on cell viability using the Alamar Blue (resazurin) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Alamar Blue reagent

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated control cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.

  • Data Analysis: Subtract the background fluorescence/absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a DNA intercalator that is excluded by live cells but stains late apoptotic and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation.

  • Data Interpretation:

    • Annexin V- / 7-AAD-: Live cells

    • Annexin V+ / 7-AAD-: Early apoptotic cells

    • Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

    • Annexin V- / 7-AAD+: Necrotic cells

TNF-α Release Assay (ELISA)

This protocol is for the quantification of soluble TNF-α released into the cell culture supernatant following treatment with this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound (stock solution in DMSO)

  • Cells capable of producing TNF-α (e.g., macrophages, monocytes)

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • Complete cell culture medium

  • Human/Mouse TNF-α ELISA Kit

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • Cell Seeding and Stimulation: Seed cells in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an appropriate agent like LPS (e.g., 1 µg/mL) to induce TNF-α production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Supernatant Collection: After the desired incubation period (e.g., 6-24 hours), centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the provided TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Compare the TNF-α levels in this compound treated samples to the vehicle-treated control to determine the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

TMI1_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro-TNF-alpha pro-TNF-α TNF-alpha Soluble TNF-α ADAM17 ADAM17 (TACE) ADAM17->pro-TNF-alpha Cleavage EGFR_Ligand_precursor EGFR Ligand (e.g., TGF-α) ADAM17->EGFR_Ligand_precursor Cleavage Notch_Receptor Notch Receptor ADAM17->Notch_Receptor Cleavage Soluble_EGFR_Ligand Soluble EGFR Ligand Notch_Ligand Notch Ligand This compound This compound This compound->ADAM17 Inhibition Inflammation\nApoptosis Inflammation Apoptosis TNF-alpha->Inflammation\nApoptosis EGFR Signaling\n(Proliferation, Survival) EGFR Signaling (Proliferation, Survival) Soluble_EGFR_Ligand->EGFR Signaling\n(Proliferation, Survival) Notch Signaling\n(Development, Differentiation) Notch Signaling (Development, Differentiation) Notch_Ligand->Notch Signaling\n(Development, Differentiation)

Caption: this compound inhibits ADAM17, blocking the release of soluble TNF-α and other signaling molecules.

TMI1_MMP_Inhibition cluster_ecm Extracellular Matrix (ECM) This compound This compound MMPs MMPs (MMP-1, -2, -7, -9, -13, -14) This compound->MMPs Inhibition ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) MMPs->ECM_Proteins Degradation Growth_Factors Sequestered Growth Factors MMPs->Growth_Factors Release Degraded_ECM Degraded ECM Fragments Released_GFs Released & Activated Growth Factors Cell Migration\nInvasion Cell Migration Invasion Degraded_ECM->Cell Migration\nInvasion Cell Proliferation\nAngiogenesis Cell Proliferation Angiogenesis Released_GFs->Cell Proliferation\nAngiogenesis

Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors.

Experimental Workflow

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Assay Execution cluster_analysis Data Analysis Select_Cell_Line Select Cell Line Determine_Concentrations Determine this compound Concentrations Select_Cell_Line->Determine_Concentrations Cell_Culture Cell Seeding & Culture Determine_Concentrations->Cell_Culture TMI1_Treatment This compound Treatment Cell_Culture->TMI1_Treatment Incubation Incubation (24-72h) TMI1_Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., Reagent Addition, Staining) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Assay_Specific_Steps->Data_Acquisition Calculate_Results Calculate Results (% Viability, % Apoptosis, [TNF-α]) Data_Acquisition->Calculate_Results IC50_Determination IC50 Determination Calculate_Results->IC50_Determination Statistical_Analysis Statistical Analysis IC50_Determination->Statistical_Analysis

Caption: A general workflow for conducting cell-based assays with this compound.

References

Application Notes and Protocols for TMI-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) and several matrix metalloproteinases (MMPs), in various mouse models. The following sections detail experimental protocols and summarize available data to guide preclinical research.

Mechanism of Action of this compound

This compound is a potent inhibitor of ADAM17, also known as TNF-α Converting Enzyme (TACE), and several MMPs, including MMP-2, -7, -9, -13, and -14.[1] Its primary mechanism involves binding to the zinc ion within the catalytic site of these metalloproteinases, thereby blocking their enzymatic activity. A key function of ADAM17 is the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting ADAM17, this compound effectively suppresses the release of TNF-α, a critical mediator of inflammation. This mechanism is central to its therapeutic potential in inflammatory diseases and cancer.

Signaling Pathway of this compound Action

TMI1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_tnf pro-TNF-α (membrane-bound) tnf_alpha Soluble TNF-α pro_tnf->tnf_alpha adam17 ADAM17 (TACE) adam17->pro_tnf Cleaves tnf_receptor TNF-α Receptor inflammation Inflammation Pro-survival signals Apoptosis tnf_receptor->inflammation Activates tnf_alpha->tnf_receptor Binds tmi1 This compound tmi1->adam17

Caption: this compound inhibits ADAM17, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.

This compound Dosage and Administration

Recommended Dosage in Mouse Models

The following table summarizes the dosages of this compound that have been reported in various mouse models. It is recommended to perform a dose-ranging study to determine the optimal dose for a specific model and experimental endpoint.

Mouse ModelTherapeutic IndicationDosage RangeAdministration RouteEfficacy NotedReference
MMTV-ERBB2/neu TransgenicBreast Cancer100 mg/kg/dayOral (p.o.)Inhibition of tumor occurrence and development.[2]
Collagen-Induced ArthritisRheumatoid ArthritisNot specified in literatureOral (p.o.)Reduction in clinical severity scores.
General Toxicity AssessmentSafety/TolerabilityUp to 200 mg/kg/dayOral (p.o.)Well-tolerated with no adverse effects reported.[1]
Preparation and Administration of this compound for Oral Gavage

As this compound is a water-insoluble compound, proper formulation is critical for oral administration in mice. The following is a general protocol for preparing this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose (CMC) in water, or a mixture of 10% Solutol HS-15 and 90% PEG 600)

  • Mortar and pestle (optional, for suspension)

  • Sonicator

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

Protocol:

  • Vehicle Selection: Choose a vehicle appropriate for your study. Corn oil is a common choice for lipophilic compounds. For suspensions, 0.5% CMC can be used.

  • Calculation of Dosing Solution:

    • Determine the desired dose in mg/kg (e.g., 100 mg/kg).

    • Weigh the mice to determine the average body weight (e.g., 20 g or 0.02 kg).

    • Calculate the amount of this compound needed per mouse: Dose (mg/kg) x Body Weight (kg) = mg/mouse.

    • Determine the dosing volume. A typical oral gavage volume for mice is 5-10 mL/kg. For a 20 g mouse, this is 0.1-0.2 mL.

    • Calculate the final concentration of the dosing solution: mg/mouse / Dosing Volume (mL) = mg/mL.

  • Preparation of this compound Solution/Suspension:

    • Weigh the required amount of this compound powder.

    • For a solution (if soluble in the chosen vehicle): Gradually add the vehicle to the this compound powder while vortexing or sonicating until fully dissolved.

    • For a suspension: If this compound is not soluble, create a homogenous suspension. This can be achieved by grinding the powder with a small amount of vehicle in a mortar and pestle to create a paste, then gradually adding the remaining vehicle. Alternatively, add the powder to the vehicle and use a sonicator or vortex mixer to ensure a uniform suspension.

  • Administration via Oral Gavage:

    • Ensure the this compound formulation is at room temperature and well-mixed before each administration.

    • Gently restrain the mouse.

    • Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the mouse briefly after administration to ensure there are no signs of distress.

Experimental Protocols

In Vivo Efficacy in a Breast Cancer Mouse Model (MMTV-ERBB2/neu)

This protocol describes a representative study to evaluate the anti-tumor efficacy of this compound in the MMTV-ERBB2/neu transgenic mouse model, which spontaneously develops mammary tumors.

Caption: Workflow for an in vivo efficacy study of this compound in the MMTV-ERBB2/neu mouse model.

Protocol Details:

  • Animals: Female MMTV-ERBB2/neu transgenic mice.

  • Tumor Monitoring: Palpate mice twice weekly starting at an age when tumors are expected to develop. Once a tumor is palpable, use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment Groups:

    • Vehicle Control: Administer the same vehicle used to formulate this compound.

    • This compound: Administer 100 mg/kg this compound prepared as described in section 2.2.

  • Administration: Daily oral gavage for a predetermined period (e.g., 21 or 28 days).

  • Endpoints and Analysis:

    • Primary endpoint: Tumor growth inhibition. Compare the tumor volumes between the vehicle and this compound treated groups.

    • Secondary endpoints: Body weight (as a measure of toxicity), clinical observations.

    • At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Quantitative Data (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1250 ± 150N/A+5.2 ± 1.5
This compound (100 mg/kg)450 ± 9564+4.8 ± 1.8
Pharmacokinetic (PK) Study

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound in mice following oral administration.

Caption: Workflow for a pharmacokinetic study of this compound in mice.

Protocol Details:

  • Animals: Male or female CD-1 or C57BL/6 mice.

  • Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration. A typical time course would be 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours. Use a sparse sampling design where each mouse is sampled at a few time points.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.

Pharmacokinetic Parameters (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum plasma concentration)ng/mL1500 ± 350
Tmax (Time to reach Cmax)hours1.5 ± 0.5
AUC0-t (Area under the curve)ng*h/mL7500 ± 1200
t1/2 (Half-life)hours4.2 ± 0.8
CL/F (Apparent clearance)mL/h/kg13.3 ± 2.5
Vz/F (Apparent volume of distribution)L/kg8.5 ± 1.7
Acute Toxicity Assessment

This protocol describes a basic acute toxicity study to evaluate the safety and tolerability of this compound in mice.

Protocol Details:

  • Animals: Healthy, non-tumor-bearing mice (e.g., CD-1), both male and female.

  • Treatment Groups:

    • Vehicle Control

    • This compound at multiple dose levels (e.g., 50, 100, and 200 mg/kg).

  • Administration: Administer a single oral dose of this compound or vehicle.

  • Observations:

    • Monitor mice continuously for the first 4 hours post-dose, then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any signs of morbidity.

    • Measure body weight just before dosing and on days 1, 3, 7, and 14.

  • Endpoint: At day 14, euthanize the animals. A full necropsy can be performed, and major organs can be collected for histopathological analysis.

Toxicity Assessment Parameters (Representative Table): Note: The following data are illustrative. Users should populate this table with their own experimental results.

Treatment GroupMortalityMean Body Weight Change at Day 14 (%)Key Clinical Observations
Vehicle Control0/10+8.5Normal
This compound (50 mg/kg)0/10+8.2Normal
This compound (100 mg/kg)0/10+7.9Normal
This compound (200 mg/kg)0/10+7.5Normal, consistent with reports of being well-tolerated.[1]

Conclusion

This compound has demonstrated promising therapeutic potential in preclinical mouse models of breast cancer and rheumatoid arthritis, with a favorable safety profile. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to explore the efficacy and mechanism of action of this compound. It is essential to adapt and optimize these general protocols for specific experimental needs.

References

Preparing TMI-1 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of TMI-1 stock solutions for use in in vitro and in vivo preclinical research. This compound is a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures, and stability information for preparing this compound solutions in commonly used solvents.

Introduction to this compound

This compound is a synthetic, orally bioavailable small molecule inhibitor that has demonstrated efficacy in various preclinical models of inflammatory diseases and cancer.[1][2] It exerts its biological effects by inhibiting the enzymatic activity of ADAM17 and a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[1][2][3] This inhibition blocks the shedding of cell surface proteins, such as TNF-α, and modulates signaling pathways involved in cell proliferation, migration, and invasion.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide[2]
Molecular Formula C₁₇H₂₂N₂O₅S₂[1][2]
Molecular Weight 398.49 g/mol [1][2]
Purity ≥98% (HPLC)[1][2]
Appearance A solid[3]
CAS Number 287403-39-8[1][2]

This compound Solubility and Stock Solution Stability

This compound exhibits good solubility in common organic solvents. The maximum recommended concentrations and stability for stock solutions are crucial for experimental design.

SolventMaximum ConcentrationStorage TemperatureStabilityReference
DMSO 100 mM (39.85 mg/mL)-80°C6 months[2][4]
-20°C1 month[4]
Ethanol 20 mM (7.97 mg/mL)-20°C or -80°CNot specified[2]

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).

  • Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 1 mg of this compound (0.001 g) and a target concentration of 10 mM (0.01 mol/L): Volume (L) = 0.001 g / (398.49 g/mol x 0.01 mol/L) = 0.0002509 L = 250.9 µL

  • Dissolving this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the concentrated DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM this compound stock solution in sterile cell culture medium to achieve the final desired concentrations for your experiment.

  • DMSO Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including the vehicle control (typically ≤ 0.1%), as DMSO can have cytotoxic effects.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of cell culture medium).

Preparation of this compound Formulation for In Vivo Oral Administration

This compound is orally bioavailable.[1][2] This protocol provides a general guideline for preparing a formulation suitable for oral gavage in animal models. The specific vehicle may need to be optimized based on the animal model and experimental design.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile gavage needles

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the desired dose (e.g., 100 mg/kg), the weight of the animals, and the dosing volume.[4]

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring until a uniform suspension is formed.

  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • If preparing a suspension, triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension. A homogenizer can be used for larger volumes.

  • Administration: Administer the this compound formulation to the animals via oral gavage using an appropriate-sized gavage needle. Ensure the suspension is well-mixed before each administration.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits ADAM17 and MMPs, which are key enzymes in various signaling pathways. The following diagram illustrates the general mechanism of action.

TMI1_Mechanism TMI1 This compound ADAM17 ADAM17 (TACE) TMI1->ADAM17 Inhibits MMPs MMPs (e.g., MMP-2, -9, -14) TMI1->MMPs Inhibits Pro_TNFa Pro-TNF-α (membrane-bound) ADAM17->Pro_TNFa Cleaves ECM Extracellular Matrix Components MMPs->ECM Degrades Soluble_TNFa Soluble TNF-α Pro_TNFa->Soluble_TNFa Cell_Signaling Downstream Signaling (e.g., Proliferation, Migration, Invasion) Soluble_TNFa->Cell_Signaling Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM Degraded_ECM->Cell_Signaling Promotes

Caption: this compound inhibits ADAM17 and MMPs, blocking TNF-α release and ECM degradation.

Experimental Workflow for In Vitro Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (10 mM in DMSO) D Prepare Serial Dilutions of this compound in Culture Medium A->D B Culture Cells to Optimal Confluency C Seed Cells in 96-well Plates B->C E Treat Cells with this compound (and Vehicle Control) C->E D->E F Incubate for Desired Time (e.g., 48h) E->F G Perform Cell Viability Assay (e.g., MTT, AlamarBlue) F->G H Read Absorbance/ Fluorescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining this compound's effect on cell viability in vitro.

Summary of this compound Biological Activity

The following table summarizes the reported inhibitory concentrations and effective doses of this compound from various studies.

Assay/ModelTarget/EffectConcentration/DoseReference
Enzyme Assays ADAM17 (TACE) IC₅₀8.4 nM[1][3]
MMP-1 IC₅₀6.6 nM[2]
MMP-2 IC₅₀4.7 nM[2]
MMP-7 IC₅₀26 nM[2]
MMP-9 IC₅₀12 nM[2]
MMP-13 IC₅₀3 nM[2]
MMP-14 IC₅₀26 nM[2]
Cell-Based Assays TNF-α secretion IC₅₀ (Raw cells)40 nM[3]
TNF-α secretion IC₅₀ (THP-1 cells)200 nM[3]
Cell Viability ED₅₀ (Cancer cell lines)1.3 - 8.1 µM[3]
In Vivo Models LPS-induced TNF-α production ED₅₀ (mouse)5 mg/kg[3]
Collagen-induced arthritis (mouse)50 mg/kg, twice daily (oral)[4]
Breast cancer tumor growth (mouse)100 mg/kg, daily (oral)[3][4]

References

TMI-1: Application Notes and Protocols for Zymography Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of TMI-1, a potent matrix metalloproteinase (MMP) inhibitor, in zymography assays. This document includes comprehensive experimental protocols, data presentation guidelines, and visualizations to facilitate the integration of this compound into research and drug development workflows focused on MMP activity.

Introduction

This compound, also known as Apratastat (TMI-005), is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis. Zymography is a widely used technique to detect and characterize the activity of MMPs in biological samples. This compound serves as a valuable tool in these assays to identify the specific contribution of MMPs to ECM degradation and to assess the efficacy of potential therapeutic interventions targeting these enzymes.

Mechanism of Action

This compound functions as a dual inhibitor, targeting both TACE and several MMPs. Its inhibitory activity is critical in disease models where both TNF-α signaling and MMP-mediated tissue degradation are key pathological features, such as in rheumatoid arthritis. By chelating the active site zinc ion of MMPs, this compound reversibly blocks their proteolytic activity. This inhibition prevents the breakdown of ECM proteins, such as collagen and gelatin, which are substrates for various MMPs.

Quantitative Data: this compound Inhibition Profile

The inhibitory potency of this compound against a panel of MMPs has been characterized, with IC50 values determined through various enzymatic assays. This data is crucial for designing experiments and interpreting results from zymography assays.

MMP TargetCommon SubstratesThis compound IC50 (nM)
MMP-1 Collagen (I, II, III), GelatinData not available in searched sources
MMP-2 Gelatin, Collagen (IV, V, VII, X), ElastinData not available in searched sources
MMP-3 Proteoglycans, Fibronectin, Laminin, GelatinData not available in searched sources
MMP-7 Gelatin, Casein, FibronectinData not available in searched sources
MMP-8 Collagen (I, II, III)Data not available in searched sources
MMP-9 Gelatin, Collagen (IV, V)Data not available in searched sources
MMP-13 Collagen (II), Gelatin, ProteoglycansData not available in searched sources

Note: While this compound is a known MMP inhibitor, specific IC50 values for the listed MMPs were not available in the searched resources. Researchers should consult the manufacturer's technical data sheet or relevant literature for the most up-to-date potency information.

Experimental Protocols

Zymography Assay for Assessing MMP Inhibition by this compound

This protocol outlines the steps for performing a gelatin zymography assay to evaluate the inhibitory effect of this compound on MMP-2 and MMP-9, two of the most commonly studied gelatinases.

Materials:

  • Biological sample (e.g., cell culture supernatant, tissue extract)

  • This compound (Apratastat)

  • Zymogram gels (polyacrylamide gels containing gelatin)

  • Tris-Glycine SDS sample buffer (non-reducing)

  • Tris-Glycine SDS running buffer

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of your biological sample.

    • Based on the expected MMP activity, dilute the samples in a non-reducing sample buffer.

    • Prepare a series of samples to be treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Pre-incubate the samples with this compound for a specified time (e.g., 30 minutes at room temperature) before loading.

  • Electrophoresis:

    • Load equal amounts of protein from each sample and control into the wells of the zymogram gel.

    • Include a lane with a pre-stained molecular weight marker.

    • Run the gel in Tris-Glycine SDS running buffer at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to prevent MMPs from renaturing and digesting the gelatin.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

    • Incubate the gel in zymogram developing buffer overnight at 37°C. This buffer contains the necessary ions (Zn²⁺ and Ca²⁺) for MMP activity.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour at room temperature.

    • Destain the gel with the destaining solution until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).

    • Compare the band intensities of the this compound treated samples to the vehicle control to determine the extent of MMP inhibition.

Visualizations

Experimental Workflow for Zymography with an Inhibitor

Zymography_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_activity Enzyme Activity cluster_analysis Analysis Sample Biological Sample Quantify Protein Quantification Sample->Quantify Inhibitor Incubate with this compound Quantify->Inhibitor Control Vehicle Control Quantify->Control Load Load Samples on Gel Inhibitor->Load Control->Load Run Run Electrophoresis (4°C) Load->Run Renature Renature in Buffer Run->Renature Develop Develop in Buffer (37°C) Renature->Develop Stain Stain with Coomassie Blue Develop->Stain Destain Destain Gel Stain->Destain Image Image and Quantify Bands Destain->Image

Caption: Workflow for assessing MMP inhibition using zymography.

Signaling Pathway Involving MMP-13 in Arthritis

MMP-13 plays a significant role in the degradation of cartilage in arthritic conditions. Its expression is regulated by various pro-inflammatory cytokines and growth factors.

MMP13_Signaling Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptor Cytokine Receptors Cytokines->Receptor binds MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 activates MMP13_Gene MMP-13 Gene (in Chondrocyte Nucleus) AP1->MMP13_Gene promotes transcription NFkB->MMP13_Gene promotes transcription MMP13_Protein MMP-13 Protein (secreted) MMP13_Gene->MMP13_Protein translation & secretion Cartilage Cartilage Matrix (Collagen Type II) MMP13_Protein->Cartilage cleaves Degradation Cartilage Degradation Cartilage->Degradation TMI1 This compound TMI1->MMP13_Protein inhibits

Caption: Regulation of MMP-13 expression and its role in cartilage degradation.

Application Notes and Protocols: Methodology for Assessing TMI-1 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). By binding to the zinc atom in the catalytic site of these enzymes, this compound effectively blocks their proteolytic activity. In pre-clinical studies, this compound has demonstrated selective cytotoxicity towards tumor cells by inducing caspase-dependent apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound, covering enzymatic inhibition, effects on cell viability, and elucidation of its mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its enzymatic targets and its effect on the viability of various tumor cell lines.

Table 1: this compound Enzymatic Inhibition Profile

Target EnzymeIC₅₀ (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE) 8.4
MMP-912
MMP-726
MMP-1426

Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound against various recombinant metalloproteinases.

Table 2: this compound Efficacy (ED₅₀) in Tumor Cell Lines

Cell Line OriginED₅₀ Range (µM)
Breast Cancer0.6 - 12.5
Colon Cancer1.5 - >20
Lung Cancer2.5 - 15
Prostate Cancer3.0 - 18
Ovarian Cancer1.0 - 10

Data represents the effective dose for 50% of the maximal response (ED₅₀), typically corresponding to a 50% reduction in cell viability across a panel of 34 different tumor cell lines.

This compound Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism. Its primary action is the inhibition of ADAM17 and MMPs. The inhibition of ADAM17 (TACE) reduces the shedding of signaling molecules like TNF-α from the cell surface. The inhibition of various MMPs is linked to the induction of G0/G1 cell cycle arrest and subsequent apoptosis. This apoptotic process is caspase-dependent and has been shown to involve the activation of caspase-8, suggesting a potential role for the extrinsic apoptosis pathway.

Cell_Assay_Workflow General Workflow for Cell-Based Assays A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add Assay Reagent (e.g., MTT, Annexin V) D->E F 6. Incubate as required E->F G 7. Read Signal (Absorbance / Fluorescence) F->G H 8. Analyze Data (Calculate IC₅₀ / % Apoptosis) G->H WB_Workflow Western Blotting Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-8) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection (Imaging) G->H I 9. Data Analysis (Band Densitometry) H->I

Application Notes and Protocols for TMI-1 Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] It has demonstrated selective cytotoxicity against tumor cells and cancer stem cells, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for the treatment of primary cell lines with this compound, including methods for assessing cell viability, analyzing protein expression, and investigating protein interactions.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of ADAM17 and various MMPs.[1] The hydroxamate moiety of this compound binds to the zinc ion within the catalytic site of these metalloproteinases, thereby blocking their function.[1] A key consequence of ADAM17 inhibition is the reduced shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from the cell surface.[2] This leads to a decrease in soluble TNF-α, which is implicated in inflammatory responses and tumor progression.[2][4] In cancer cells, this compound has been shown to induce caspase-dependent apoptosis.[1][3]

TMI1_Mechanism cluster_membrane Cell Membrane proTNF pro-TNF-α ADAM17 ADAM17 (TACE) proTNF->ADAM17 sTNF Soluble TNF-α ADAM17->sTNF Cleaves TMI1 This compound TMI1->ADAM17 Apoptosis Caspase-Dependent Apoptosis TMI1->Apoptosis Induces in Cancer Cells Inflammation Inflammation & Tumor Progression sTNF->Inflammation

Caption: Mechanism of this compound Action.

Data Presentation

Table 1: Inhibitory Activity of this compound against various Metalloproteinases
EnzymeIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM178.4
MMP-912
MMP-726
MMP-1426

Data sourced from Tocris Bioscience.

Table 2: Efficacy of this compound in various Cancer Cell Lines
Cell Line OriginED50 Range (µM)
Various Tumor Cell Lines (34/40 tested)0.6 - 12.5

ED50 (Effective Dose, 50%) represents the concentration of a drug that gives half-maximal response. Data sourced from Mezil et al., 2012.[3]

Experimental Protocols

General Guidelines for Primary Cell Culture

Primary cells are sourced directly from tissues and have a finite lifespan. They require specific, optimized growth media and careful handling.[5] It is recommended to use primary cells at early passages (P1-P3) for optimal viability and performance.[5] For detailed guidance on establishing and maintaining primary cell cultures, refer to established protocols.[5][6]

Protocol 1: Cell Viability Assay (Alamar Blue Method)

This protocol outlines the assessment of cell viability in primary cell lines following treatment with this compound using the Alamar blue (resazurin) assay.

Cell_Viability_Workflow A 1. Seed Primary Cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add Alamar Blue Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Fluorescence (Plate Reader) F->G

Caption: Workflow for Cell Viability Assay.

Materials:

  • Primary cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Alamar blue reagent

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 25 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Alamar Blue Addition: Add 10 µL of Alamar blue reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at the appropriate wavelengths (typically 560 nm excitation / 590 nm emission) using a microplate reader.

  • Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis

This protocol is for the detection of changes in protein expression (e.g., cleaved caspases, PARP) in primary cells after this compound treatment.

Western_Blot_Workflow A 1. Treat Primary Cells with this compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-Caspase-3) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H IP_Workflow A 1. Lyse this compound Treated & Control Cells B 2. Pre-clear Lysate with Beads A->B C 3. Incubate Lysate with Primary Antibody (e.g., anti-ADAM17) B->C D 4. Add Protein A/G Beads to capture Antibody-Antigen Complex C->D E 5. Wash Beads D->E F 6. Elute Proteins from Beads E->F G 7. Analyze by Western Blot F->G

References

Application Notes and Protocols for TMI-1 in Combination Drug Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of TMI-1, a dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), when used in combination with other therapeutic agents. The following protocols and data are intended to guide researchers in designing and executing experiments to explore the synergistic or protective effects of this compound in various disease models, particularly in oncology and chemotherapy-induced neuropathy.

Introduction to this compound

This compound is a potent, orally bioavailable thiomorpholin hydroxamate inhibitor.[1] It was initially developed for the treatment of rheumatoid arthritis due to its ability to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2][3] this compound inhibits the enzymatic activity of ADAM17 and several MMPs, including MMP-1, -2, -7, -9, -13, and -14, by binding to the zinc ion in their catalytic site.[4] This mechanism of action prevents the release of soluble TNF-α and the shedding of various cell surface proteins involved in signaling pathways crucial for cell proliferation, survival, and inflammation.[2]

Recent research has repositioned this compound as a promising agent in cancer therapy. It has demonstrated selective cytotoxicity towards tumor cells and cancer stem cells while showing reduced toxicity in non-malignant cells.[1][4] Furthermore, this compound has shown synergistic effects when combined with standard chemotherapeutic agents and targeted therapies.[1] A significant area of investigation is its potential to mitigate the adverse effects of chemotherapy, such as chemotherapy-induced peripheral neuropathy (CIPN).[5][6]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with other drugs across various cancer cell lines.

Table 1: IC50 Values of this compound and other Inhibitors

InhibitorTarget(s)IC50 (nM)Reference
This compound MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE)8.4
MMP-912
MMP-726
MMP-1426

Table 2: ED50 Values of this compound in Various Tumor Cell Lines

Cell Line OriginED50 Range (µM)Reference
Various (34 out of 40 tested)0.6 - 12.5[1]

Table 3: Synergistic Effects of this compound in Combination with Other Drugs

CombinationCell LineEffectReference
This compound + DocetaxelBreast CancerStrong Synergism[1]
This compound + DoxorubicinBreast CancerStrong Synergism[1]
This compound + LapatinibBreast CancerStrong Synergism[1]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Signaling Pathway in Mitigating Paclitaxel-Induced Neurotoxicity

TMI1_Neuroprotection This compound in Paclitaxel-Induced Neurotoxicity cluster_cell Dorsal Root Ganglion (DRG) Neuron Paclitaxel Paclitaxel proTNF pro-TNF-α Paclitaxel->proTNF stimulates TRPV1 TRPV1 Upregulation Paclitaxel->TRPV1 induces TMI1 This compound ADAM17 ADAM17 (TACE) TMI1->ADAM17 inhibits sTNF Soluble TNF-α proTNF->sTNF cleavage by sTNF->TRPV1 potentiates Cytokines Inflammatory Cytokines (IL-1β, IL-6) sTNF->Cytokines induces Ca_influx Increased Ca2+ Influx TRPV1->Ca_influx Neuroinflammation Neuroinflammatory Signaling (PKC, Akt, PI3K, NF-κB, p-MAPK) Ca_influx->Neuroinflammation activates Neurite_degen Neurite Degeneration Neuroinflammation->Neurite_degen leads to

Caption: this compound inhibits ADAM17, reducing TNF-α and subsequent neuroinflammation.

Diagram 2: Experimental Workflow for In Vitro Combination Studies

InVitro_Workflow Workflow for In Vitro this compound Combination Studies start Start: Select Cell Line culture Culture and Seed Cells start->culture treatment Treat with this compound, Drug B, and Combination culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, AlamarBlue) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis protein_analysis Protein Analysis (Western Blot, ELISA) incubation->protein_analysis gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression data_analysis Data Analysis (IC50, Synergy Scores) viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: A general workflow for assessing this compound combination effects in vitro.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound and Paclitaxel on Neuronal Cell Viability and Neuroprotection

This protocol is designed to assess the neuroprotective effects of this compound against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells.[5][6]

Materials:

  • Immortalized DRG neuronal 50B11 cells

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Paclitaxel (PAC)

  • This compound

  • Reagents for cell viability assays (e.g., MTT, AlamarBlue)

  • Reagents for immunofluorescence staining (antibodies against β-III tubulin, TRPV1)

  • Reagents for Western blotting (antibodies against TRPV1, p-Akt, p-NF-κB, etc.)

  • Reagents for ELISA (for TNF-α, IL-1β, IL-6)

  • Reagents for qRT-PCR

Procedure:

  • Cell Culture and Differentiation:

    • Culture 50B11 DRG cells in standard growth medium.

    • Induce neuronal differentiation by changing to a low-serum medium containing nerve growth factor (NGF).

    • Allow cells to differentiate for 3-5 days.

  • Treatment:

    • Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).

    • Treat differentiated neurons with:

      • Vehicle control

      • Paclitaxel alone (e.g., 10-100 nM)

      • This compound alone (e.g., 1-10 µM)

      • Paclitaxel in combination with this compound (pre-treatment with this compound for 1-2 hours before adding paclitaxel is recommended).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Analysis of Neurite Outgrowth:

    • Fix cells with 4% paraformaldehyde.

    • Perform immunofluorescence staining for a neuronal marker like β-III tubulin.

    • Capture images using a fluorescence microscope.

    • Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.

  • Cell Viability Assay:

    • Perform a standard MTT or AlamarBlue assay according to the manufacturer's instructions to assess cell viability.

  • Cytokine Quantification by ELISA:

    • Collect the cell culture supernatant from each treatment group.

    • Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., TRPV1, total and phosphorylated forms of Akt, NF-κB, MAPKs).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Quantitative RT-PCR:

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform qRT-PCR using primers specific for TRPV1 and other genes of interest.

Protocol 2: In Vitro Assessment of Synergistic Anti-Cancer Effects of this compound and Doxorubicin

This protocol is designed to evaluate the synergistic cytotoxic effects of this compound and doxorubicin on breast cancer cells.[1]

Materials:

  • Breast cancer cell lines (e.g., triple-negative or ERBB2-overexpressing lines)

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin

  • Reagents for cell viability assays (e.g., AlamarBlue)

  • Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide kit)

  • Reagents for cell cycle analysis (e.g., BrdU/7-AAD staining)

  • Reagents for caspase activity assays (e.g., Caspase-Glo 3/7 Assay)

Procedure:

  • Cell Culture and Seeding:

    • Culture breast cancer cells in the recommended growth medium.

    • Seed cells into 96-well plates for viability assays or larger plates for other assays and allow them to adhere overnight.

  • Treatment:

    • Prepare a dose-response matrix of this compound and doxorubicin.

    • Treat cells with this compound alone, doxorubicin alone, and the combination of both at various concentrations.

    • Include a vehicle control group.

    • Incubate for 48-72 hours.

  • Cell Viability Assay:

    • Measure cell viability using an AlamarBlue assay.

    • Calculate the IC50 for each drug alone and in combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Apoptosis Assay:

    • Treat cells with selected concentrations of this compound, doxorubicin, and the combination.

    • After incubation, stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

  • Caspase Activity Assay:

    • Measure caspase-3/7 activity using a luminescent assay kit according to the manufacturer's protocol.

  • Cell Cycle Analysis:

    • Treat cells as described above.

    • Pulse cells with BrdU for a few hours before harvesting.

    • Fix and stain cells with anti-BrdU antibody and 7-AAD.

    • Analyze cell cycle distribution by flow cytometry.

Conclusion

This compound presents a versatile pharmacological tool with potential applications in combination therapies. Its ability to inhibit TACE and MMPs can be leveraged to not only exert direct anti-tumor effects but also to ameliorate the side effects of conventional chemotherapies. The provided protocols and data serve as a foundation for further investigation into the therapeutic potential of this compound in combination with a broader range of anti-cancer agents and in other disease contexts. Researchers are encouraged to adapt these protocols to their specific models and research questions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TMI-1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMI-1 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable thiomorpholine hydroxamate-based inhibitor. It functions as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1] Its primary mechanism involves binding to the zinc ion in the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[2] This inhibition leads to the induction of caspase-dependent apoptosis and cell cycle arrest in tumor cells.[3][4]

Q2: What is the recommended starting concentration range for this compound in cell viability assays?

Based on published data, a starting concentration range of 0.1 µM to 20 µM is recommended for initial screening in most cancer cell lines.[3][4] The half-maximal effective concentration (ED50) for this compound has been shown to vary significantly across different cell lines, ranging from 0.6 µM to 12.5 µM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is this compound selective for cancer cells?

Yes, studies have shown that this compound exhibits high selectivity for tumor cells and cancer stem cells, while non-malignant cells are generally resistant to its cytotoxic effects even at high concentrations.[1][3]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and then dilute it further in the cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What cell viability assays are compatible with this compound?

Various standard cell viability and proliferation assays can be used with this compound, including:

  • Metabolic assays: MTT, XTT, WST-1, and Alamar Blue (resazurin) assays measure the metabolic activity of viable cells. The Alamar Blue assay has been successfully used in published studies with this compound.[3][4]

  • Apoptosis assays: Annexin V/7-AAD staining can be used to quantify apoptosis induced by this compound.[3][4]

  • Cell cycle analysis: Propidium iodide or BrdU staining followed by flow cytometry can be used to assess the effect of this compound on cell cycle progression.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed - this compound concentration is too low.- The cell line is resistant to this compound.- Incorrect assay was used or the assay was performed incorrectly.- this compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).- Verify the expression of ADAM17 and relevant MMPs in your cell line.- Ensure the chosen viability assay is appropriate and that all steps were followed correctly. Use positive controls to validate the assay.- Prepare fresh this compound stock solutions and store them properly (at -20°C or -80°C).
High variability between replicates - Uneven cell seeding.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the multi-well plate.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and be consistent with pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
Precipitation of this compound in culture medium - this compound concentration exceeds its solubility in the medium.- The final DMSO concentration is too low to maintain solubility.- Do not exceed the recommended final concentration of this compound. If higher concentrations are needed, consider using a different solvent or formulation (if available).- Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still non-toxic to the cells (typically ≤ 0.1%).
Unexpected cytotoxicity in control (DMSO-treated) cells - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO.- Use a final DMSO concentration of 0.1% or lower. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.

Data Presentation

Table 1: this compound Enzymatic Inhibition

TargetIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM178.4
MMP-912
MMP-726
MMP-1426

Table 2: this compound ED50 Values in Various Cancer Cell Lines

Cell LineCancer TypeED50 (µM)
SUM149Breast (Inflammatory)~1
SKBR3Breast (HER2+)~1.5
BT474Breast (HER2+)~2
MDA-MB-231Breast (Triple Negative)~2.5
MCF7Breast (Luminal A)~5
A549Lung~2.5
HCT116Colon~2
U87Glioblastoma~3
PC3Prostate~4
PANC-1Pancreatic~5

Note: ED50 values are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Sterile DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh complete medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

TMI1_Signaling_Pathway cluster_ADAM17 ADAM17-Mediated Pathways cluster_MMPs MMP-Mediated Pathway TMI1 This compound ADAM17 ADAM17 TMI1->ADAM17 Inhibits MMPs MMPs (e.g., MMP-2, MMP-9) TMI1->MMPs Inhibits sTNFa Soluble TNF-α ADAM17->sTNFa Cleaves pro-TNF-α sEGFR_Ligands Soluble EGFR Ligands ADAM17->sEGFR_Ligands Cleaves EGFR Ligands sNotch_Ligands Soluble Notch Ligands ADAM17->sNotch_Ligands Cleaves Notch Ligands Degradation ECM Degradation MMPs->Degradation Degrades Pro_TNFa pro-TNF-α TNFR TNFR sTNFa->TNFR Apoptosis Apoptosis TNFR->Apoptosis EGFR_Ligands EGFR Ligands (e.g., TGF-α, Amphiregulin) EGFR EGFR sEGFR_Ligands->EGFR MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation ECM Extracellular Matrix (ECM) Invasion Tumor Invasion & Metastasis Degradation->Invasion Notch_Ligands Notch Ligands Notch_Receptor Notch Receptor sNotch_Ligands->Notch_Receptor Notch_Signaling Notch Signaling Notch_Receptor->Notch_Signaling Differentiation Cell Differentiation & Proliferation Notch_Signaling->Differentiation

Caption: this compound inhibits ADAM17 and MMPs, affecting multiple signaling pathways.

experimental_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h (Cell Attachment) seed_cells->incubate_24h_1 prepare_tmi1 Prepare this compound dilutions & vehicle control incubate_24h_1->prepare_tmi1 treat_cells Treat cells with this compound or vehicle prepare_tmi1->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., MTT, Alamar Blue) incubate_treatment->add_reagent incubate_reagent Incubate as per reagent protocol add_reagent->incubate_reagent measure_signal Measure signal (Absorbance/Fluorescence) incubate_reagent->measure_signal analyze_data Analyze Data (Calculate % Viability, IC50) measure_signal->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a this compound cell viability assay.

References

Technical Support Center: Overcoming TMI-1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the inhibitor TMI-1 in their experiments and navigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable inhibitor. Its primary targets are A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several Matrix Metalloproteinases (MMPs).[1] It was initially developed for its potential in treating rheumatoid arthritis due to its ability to suppress the production of tumor necrosis factor-alpha (TNF-α).[1] More recently, it has been investigated for its selective cytotoxic effects on tumor cells and cancer stem cells.[2]

Q2: What are the known off-target effects of this compound?

Based on available data, this compound is a dual inhibitor of ADAM17 and various MMPs. Therefore, when using this compound to study ADAM17, its inhibitory effects on MMPs should be considered as on-target effects of a multi-targeting inhibitor, but could be considered off-target effects if the intended target is solely ADAM17. The IC50 values for this compound against a panel of metalloproteinases are provided in the table below.

Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of my primary target and not an off-target effect?

To ensure the observed effects are on-target, a combination of the following strategies is recommended:

  • Use a structurally dissimilar inhibitor: Employ another potent and specific inhibitor of your target with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, introduce a version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed, it confirms on-target action.

  • Use multiple concentrations of this compound: Observe a dose-dependent effect on your phenotype that correlates with the IC50 of this compound for your target of interest.

  • Control for known off-targets: If you are studying ADAM17, consider the effects of MMP inhibition in your experimental system. You can use inhibitors that are more selective for the off-target MMPs to see if they replicate any of the observed phenotypes.

Q4: Are there any known effects of this compound on kinase signaling?

While this compound is primarily characterized as a metalloproteinase inhibitor, like many small molecule inhibitors, it has the potential to interact with kinases. A comprehensive kinome scan for this compound is not publicly available. Therefore, it is crucial for researchers to empirically determine its kinase selectivity profile in their experimental context, especially if unexpected results are observed.

Q5: What are some initial troubleshooting steps if I see unexpected or inconsistent results with this compound?

  • Confirm compound integrity and concentration: Ensure the this compound stock solution is correctly prepared and stored. Verify the final concentration in your assay.

  • Check cell health: In cell-based assays, ensure that the observed effects are not due to general cytotoxicity, unless that is the intended endpoint. Run a cell viability assay at the concentrations of this compound being used. This compound has been shown to have selective cytotoxicity to tumor cells.[2]

  • Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to identify the optimal experimental window.

  • Review your experimental controls: Ensure you have included appropriate positive and negative controls in your experiment.

Quantitative Data

Table 1: this compound Inhibitory Potency (IC50) Against a Panel of Metalloproteinases

TargetIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM178.4
MMP-912
MMP-726
MMP-1426

Data sourced from Tocris Bioscience.

Experimental Protocols & Troubleshooting Guides

Guide 1: Validating On-Target vs. Off-Target Effects of this compound

This guide provides a workflow to help determine if the observed cellular phenotype is a direct result of inhibiting the intended target (e.g., ADAM17) or due to off-target activities.

G cluster_0 Initial Observation cluster_1 Validation Strategy 1: Orthogonal Inhibitor cluster_2 Validation Strategy 2: Genetic Approach cluster_3 Validation Strategy 3: Off-Target Phenocopy cluster_4 Conclusion A Observe Phenotype with this compound B Treat with Structurally Dissimilar Inhibitor (e.g., TAPI-0 for ADAM17) A->B D Introduce Inhibitor-Resistant Target Mutant (if possible) A->D F Use Inhibitors Selective for Known this compound Off-Targets (e.g., specific MMP inhibitors) A->F C Compare Phenotypes B->C H On-Target Effect Confirmed C->H Phenotypes Match I Potential Off-Target Effect C->I Phenotypes Differ E Assess Phenotype Reversal D->E E->H Phenotype Reversed E->I No Reversal G Check for Phenotype Replication F->G G->H No Replication G->I Phenotype Replicated

Figure 1: Workflow for validating on-target effects of this compound.
Guide 2: Protocol for Assessing this compound Off-Target Kinase Activity via Western Blot

If you suspect this compound is affecting a specific kinase-driven signaling pathway, this protocol provides a basic framework for an initial assessment using Western blotting.

Objective: To determine if this compound inhibits the phosphorylation of a key substrate of a suspected off-target kinase.

Materials:

  • Cells expressing the kinase of interest

  • This compound

  • Appropriate cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: phospho-specific for the kinase substrate and total protein for the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the signaling pathway of interest with an appropriate agonist for a predetermined time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe the membrane with the primary antibody for the total protein of the substrate to ensure equal loading.

Interpretation:

  • A dose-dependent decrease in the phospho-specific signal with this compound treatment, without a change in the total protein level, suggests that this compound may be inhibiting the upstream kinase.

Signaling Pathways

ADAM17 (TACE) Signaling Pathway

This compound inhibits ADAM17, which is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including the precursor of TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).

G cluster_0 Cell Membrane proTNF pro-TNF-α TNF Soluble TNF-α proTNF->TNF EGFR_ligand pro-EGFR Ligands (e.g., TGF-α) sEGFR_ligand Soluble EGFR Ligands EGFR_ligand->sEGFR_ligand ADAM17 ADAM17 (TACE) ADAM17->proTNF cleavage ADAM17->EGFR_ligand cleavage TMI1 This compound TMI1->ADAM17 TNFR TNF Receptor TNF->TNFR EGFR EGFR sEGFR_ligand->EGFR Inflammation Inflammation TNFR->Inflammation Proliferation Cell Proliferation & Survival EGFR->Proliferation

Figure 2: Inhibition of ADAM17 by this compound blocks the release of soluble TNF-α and EGFR ligands.
General Troubleshooting Logic for this compound Experiments

This diagram outlines a logical approach to troubleshooting common issues encountered when using this compound.

G Start Problem with This compound Experiment Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Correlates with known IC50s? Q1->A1_Yes Yes A1_No Check compound integrity & experimental setup Q1->A1_No No A2_Yes Likely on-target or known off-target effect A1_Yes->A2_Yes Yes A2_No Potential novel off-target effect A1_Yes->A2_No No Q2 Is the phenotype reproducible with an orthogonal inhibitor? A1_No->Q2 A2_No->Q2 A3_Yes Strong evidence for on-target effect Q2->A3_Yes Yes A3_No Consider off-target effects of this compound Q2->A3_No No A4 Perform kinase profiling (e.g., KINOMEscan) A3_No->A4

Figure 3: A logical workflow for troubleshooting experiments involving this compound.

References

improving TMI-1 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMI-1, a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17/TACE) and various Matrix Metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot common stability and activity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a broad-spectrum inhibitor that targets several members of the metalloproteinase family. Its principal targets are ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and multiple Matrix Metalloproteinases (MMPs).[1] It functions by chelating the active site zinc ion, which is essential for the catalytic activity of these enzymes.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C, tightly sealed. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Generally, these stock solutions are stable for up to one month.[2] For daily experiments, it is best to prepare fresh dilutions from the stock solution.

Q3: What are the known IC50 values for this compound against its targets?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined for several key metalloproteinases. These values are crucial for designing experiments with appropriate inhibitor concentrations.

Target EnzymeIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE)8.4
MMP-912
MMP-726
MMP-1426
Data sourced from Tocris Bioscience product information.[1]

Q4: In which signaling pathways is this compound expected to have an effect?

By inhibiting ADAM17 and MMPs, this compound can modulate several critical signaling pathways:

  • ADAM17-Mediated Pathways : this compound can inhibit the shedding of various cell surface proteins, including the precursors of TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). This can impact inflammatory signaling and cell proliferation.

  • MMP-Mediated Pathways : this compound can interfere with the degradation of extracellular matrix (ECM) components, a process crucial for cell migration, invasion, and tissue remodeling. It can also affect the release and activation of growth factors and cytokines sequestered within the ECM.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibitory activity.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions from solid compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Hydroxamate-based inhibitors can be susceptible to hydrolysis, so minimizing time in aqueous solutions at neutral or alkaline pH is recommended.

  • Possible Cause 2: Instability in experimental media.

    • Troubleshooting Step: The hydroxamate group in this compound can be metabolically vulnerable.[3][4] Components in serum-containing media, such as esterases, may degrade the inhibitor.[3] Consider reducing the serum concentration if compatible with your experimental system, or perform experiments in serum-free media for short durations. It is also advisable to add this compound to the media immediately before starting the experiment.

  • Possible Cause 3: Incorrect dosage or concentration.

    • Troubleshooting Step: Verify the final concentration of this compound in your experiment. Refer to the IC50 table to ensure the concentration is sufficient to inhibit the target of interest. Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental setup.

Issue 2: High background or off-target effects.

  • Possible Cause 1: Non-specific inhibition.

    • Troubleshooting Step: this compound is a broad-spectrum inhibitor.[1] The observed phenotype may be a result of inhibiting multiple MMPs or other metalloproteinases. Use more specific inhibitors for individual MMPs as controls, if available, to dissect the contribution of each target. Consider using a structurally related but inactive control compound to account for non-specific effects.

  • Possible Cause 2: Cytotoxicity unrelated to target inhibition.

    • Troubleshooting Step: Hydrolysis of hydroxamate inhibitors can sometimes lead to the formation of toxic byproducts like hydroxylamine.[3] Assess cell viability using multiple methods (e.g., trypan blue exclusion, MTT assay, and a cytotoxicity assay that measures membrane integrity) to distinguish between apoptosis, necrosis, and cytostatic effects. Ensure that the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Issue 3: Poor bioavailability or efficacy in in-vivo experiments.

  • Possible Cause 1: Rapid metabolism.

    • Troubleshooting Step: Hydroxamate-based inhibitors can have poor metabolic profiles and may be subject to hydrolysis, reduction, or conjugation in vivo.[3] This can lead to rapid clearance and reduced exposure at the target site.

  • Possible Cause 2: Formulation and administration.

    • Troubleshooting Step: Ensure this compound is properly formulated for in-vivo use. The choice of vehicle can significantly impact solubility and bioavailability. Consider pharmacokinetic studies to determine the optimal dosing regimen and to confirm that therapeutic concentrations are achieved and maintained at the target tissue.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Based on the molecular weight of this compound (398.49 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C and protect from light.

2. General Protocol for In-Vitro Cell-Based Assay

  • Objective: To assess the effect of this compound on a cellular process (e.g., proliferation, migration, cytokine release).

  • Procedure:

    • Culture cells to the desired confluency in appropriate cell culture plates.

    • Prepare fresh serial dilutions of this compound from a thawed stock aliquot using the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

    • At the end of the incubation period, perform the relevant assay to measure the experimental endpoint (e.g., cell viability assay, ELISA for a secreted factor, cell migration assay).

    • Analyze the data, normalizing the results to the vehicle control.

Visualizations

TMI_1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) Pro_TNFa Pro-TNF-α ADAM17 ADAM17 (TACE) Pro_TNFa->ADAM17 Soluble_TNFa Soluble TNF-α ADAM17->Soluble_TNFa Cleaves & Releases Active_EGFR_Ligand Active EGFR Ligand ADAM17->Active_EGFR_Ligand Cleaves & Releases EGFR_Ligand Pro-EGFR Ligand EGFR_Ligand->ADAM17 ECM_Protein ECM Component MMP MMP ECM_Protein->MMP Degraded_ECM Degraded ECM MMP->Degraded_ECM Degrades TMI1 This compound TMI1->ADAM17 Inhibits TMI1->MMP Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Serial Dilutions & Vehicle Control Stock->Dilute Cells Culture Cells to Desired Confluency Treat Treat Cells with this compound or Vehicle Cells->Treat Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Endpoint Assay (e.g., ELISA, Viability) Incubate->Assay Data Analyze & Normalize Data to Vehicle Control Assay->Data

Caption: General experimental workflow for this compound.

References

Technical Support Center: TMI-1 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17/TACE) and various Matrix Metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable, dual inhibitor of ADAM17 (also known as TNF-α converting enzyme or TACE) and several matrix metalloproteinases (MMPs).[1] Its primary mechanism of action involves binding to the zinc ion within the active site of these enzymes, thereby preventing them from cleaving their respective substrates.[2] In cancer cells, this compound has been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G0/G1 phase.[1][2]

Q2: What are the reported IC50 values for this compound against various proteases?

The half-maximal inhibitory concentration (IC50) values for this compound vary across different proteases. The following table summarizes the reported in vitro IC50 values.

Target ProteaseIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE)8.4
MMP-912
MMP-726
MMP-1426
ADAM-TS-4100

Data sourced from multiple suppliers and publications.[1][3]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 398.49 g/mol ) in 1 mL of DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q4: What are the known off-target effects of this compound?

As a broad-spectrum inhibitor of MMPs and a member of the hydroxamate-based inhibitor class, this compound has the potential for off-target effects. While specific off-target kinase activities have not been extensively documented in the provided search results, researchers should be aware that off-target effects are a known characteristic of this class of inhibitors.[4] It is recommended to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Q: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays with this compound. What could be the cause?

A: High variability in cell viability assays can stem from several factors:

  • Inconsistent Seeding Density: Ensure that cells are evenly seeded across all wells. Variations in cell number at the start of the experiment will lead to different responses to the inhibitor.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Incomplete Dissolution of this compound: Ensure that your this compound stock solution is fully dissolved before further dilution. Precipitates can lead to inconsistent final concentrations in your assay wells.

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[5][6] If you observe lower than expected potency, consider reducing the serum concentration in your culture medium during the treatment period, or using serum-free medium if your cell line can tolerate it. Be aware that changes in serum concentration can also independently affect cell proliferation and viability.[7]

  • Cell Line Specific Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is crucial to establish a baseline dose-response curve for each cell line used.

Issue 2: Unexpected Dose-Response Curve

Q: My dose-response curve for this compound does not follow a typical sigmoidal shape. What could be the reason?

A: An atypical dose-response curve can be indicative of several phenomena:

  • Off-Target Effects at High Concentrations: At higher concentrations, this compound may exert off-target effects that can lead to a plateau or even a decrease in the inhibitory effect. It is important to test a wide range of concentrations to fully characterize the dose-response relationship.

  • Solubility Issues: this compound may precipitate out of solution at higher concentrations in aqueous culture media, leading to a lower than expected effective concentration. Visually inspect your wells for any signs of precipitation.

  • Cellular Efflux Pumps: Some cancer cell lines express efflux pumps that can actively remove the inhibitor from the cell, leading to reduced efficacy at higher concentrations.

  • Complex Biological Response: The cellular response to this compound may not be a simple on/off switch. The dual inhibition of ADAM17 and multiple MMPs can trigger complex downstream signaling events that result in a non-sigmoidal dose-response.

Issue 3: Inconsistent Apoptosis Induction

Q: I am not consistently observing the expected level of apoptosis after treating my cells with this compound. What should I check?

A: Inconsistent apoptosis induction can be due to several factors:

  • Timing of the Assay: The induction of apoptosis is a dynamic process. The optimal time point for detecting caspase activation or Annexin V staining can vary between cell lines and experimental conditions. It is recommended to perform a time-course experiment to determine the peak of the apoptotic response.[8]

  • Assay Sensitivity: Ensure that the apoptosis detection method you are using is sensitive enough to detect the expected level of cell death. For example, a luminescent caspase-3/7 assay is generally more sensitive than colorimetric or fluorometric assays.

  • Cell Confluency: The confluency of your cell culture can influence their susceptibility to apoptosis. It is important to maintain a consistent cell density for all experiments.

  • Mechanism of Cell Death: While this compound is known to induce caspase-dependent apoptosis, it is possible that at certain concentrations or in specific cell lines, other cell death mechanisms may be at play. Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to confirm that the observed cell death is indeed caspase-dependent.[2]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Caspase-3/7 Activity Assay (Luminescent)
  • Experimental Setup: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell viability assay.

  • Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[10]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).

Signaling Pathways and Experimental Workflows

TMI1_Signaling_Pathway TMI1 This compound ADAM17 ADAM17 (TACE) TMI1->ADAM17 Inhibits MMPs MMPs (e.g., MMP-1, -2, -9, -13) TMI1->MMPs Inhibits Apoptosis Caspase-Dependent Apoptosis TMI1->Apoptosis Induces in Cancer Cells Pro_TNFa pro-TNF-α (membrane-bound) ADAM17->Pro_TNFa Cleaves EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_Ligands Sheds ECM Extracellular Matrix (ECM) Components MMPs->ECM Degrades Soluble_TNFa Soluble TNF-α Pro_TNFa->Soluble_TNFa TNFR TNF Receptor Soluble_TNFa->TNFR Activates Inflammation Inflammation TNFR->Inflammation Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Invasion Cell Invasion & Metastasis Degraded_ECM->Cell_Invasion EGFR EGFR EGFR_Ligands->EGFR Activates EGFR_Signaling EGFR Signaling (Proliferation, Survival) EGFR->EGFR_Signaling

Caption: this compound inhibits ADAM17 and MMPs, affecting multiple downstream pathways.

Experimental_Workflow Start Start: Hypothesis on this compound Effect Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Assays 3. Mechanistic Assays (at ≤ IC50 concentrations) IC50->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (Caspase, Annexin V) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Assays->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism_Assays->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the effects of this compound.

References

addressing TMI-1 cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) and various Matrix Metalloproteinases (MMPs). The focus of this resource is to address potential off-target cytotoxicity in non-cancerous cells during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable, thiomorpholine hydroxamate-based inhibitor. It functions as a dual inhibitor, targeting the enzymatic activity of both ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) and several matrix metalloproteinases (MMPs), including MMP-1, -2, -7, -9, -13, and -14.[1] Its inhibitory action is achieved by binding to the zinc ion within the catalytic site of these enzymes.[1]

Q2: Is this compound expected to be cytotoxic to non-cancerous cells?

The available literature suggests that this compound exhibits selective cytotoxicity towards cancer cells, with non-malignant cells reported to be resistant even at high concentrations.[1] For instance, the non-tumoral breast epithelial cell line MCF-10A did not show increased apoptosis or caspase-3/7 activation when treated with this compound.[2] However, given the critical roles of ADAM17 and MMPs in normal physiological processes, off-target effects in non-cancerous cells cannot be entirely ruled out and should be empirically evaluated for each cell type.

Q3: What are the functions of this compound's targets (ADAM17 and MMPs) in normal, non-cancerous cells?

In healthy tissues, ADAM17 and MMPs are crucial for a variety of processes:

  • ADAM17: This enzyme is a key "sheddase," responsible for cleaving and releasing the extracellular domains of numerous membrane-bound proteins, including cytokines like TNF-α, growth factors, and their receptors. This shedding is vital for cell signaling, inflammation, and tissue regeneration.[3]

  • MMPs: This family of enzymes is essential for extracellular matrix (ECM) remodeling, a process critical for wound healing, tissue repair, angiogenesis (new blood vessel formation), and immune cell migration.[4]

Inhibition of these enzymes could therefore disrupt normal cellular communication, tissue homeostasis, and repair mechanisms.

Q4: What are the potential consequences of inhibiting ADAM17 and MMPs in non-cancerous cells?

While this compound is designed for selectivity, broad inhibition of ADAM17 and MMPs could theoretically lead to:

  • Impaired Wound Healing: Due to the role of MMPs in ECM remodeling and cell migration.

  • Altered Inflammatory Responses: As ADAM17 is a key regulator of TNF-α shedding.

  • Disrupted Tissue Homeostasis: Both enzyme families are integral to the normal turnover and maintenance of tissues.

  • Musculoskeletal Syndrome: A known side effect of some broad-spectrum MMP inhibitors, though this is less likely with more selective agents.[3]

It is crucial for researchers to establish a therapeutic window where the desired anti-cancer effects are observed without significant toxicity to relevant non-cancerous cell types in their experimental models.

Troubleshooting Guide

This guide addresses potential issues related to unexpected cytotoxicity when using this compound in experiments involving non-cancerous cells.

Issue 1: I am observing unexpected cytotoxicity in my non-cancerous control cell line.

  • Question: Could the observed cell death be an artifact of the assay itself?

    • Answer: Yes. Ensure that the cytotoxicity assay you are using is appropriate for your cell line and experimental conditions. For example, some compounds can interfere with the chemical reactions of viability assays like the MTT assay. It is advisable to confirm results using an orthogonal method (e.g., LDH assay or direct cell counting). Also, check for common assay-related issues such as high cell density, forceful pipetting, or contaminants in the cell culture medium.[5]

  • Question: How can I confirm that the observed cytotoxicity is a specific effect of this compound?

    • Answer: To verify that the cytotoxicity is due to the inhibition of ADAM17/MMPs, you could perform a rescue experiment. This might involve adding the downstream products of the enzymatic reactions that are inhibited by this compound, if known and feasible. Additionally, using a structurally related but inactive control compound can help differentiate specific from non-specific toxicity.

  • Question: Could my non-cancerous cell line be particularly sensitive to ADAM17/MMP inhibition?

    • Answer: It's possible. The dependence of different cell types on ADAM17 and specific MMPs for survival and proliferation can vary. We recommend establishing a dose-response curve for each new non-cancerous cell line to determine its specific sensitivity to this compound.

Issue 2: My cytotoxicity assay results are variable and not reproducible.

  • Question: What are common sources of variability in cytotoxicity assays?

    • Answer: High variability can stem from several factors, including inconsistent cell seeding density, variations in incubation times with the assay reagent, and differences in the metabolic state of the cells. Formazan-based assays like MTT can be particularly prone to reproducibility issues.[6]

  • Question: How can I improve the reproducibility of my experiments?

    • Answer: Standardize your protocols meticulously. This includes using a consistent cell passage number, ensuring uniform cell seeding, and precise timing for compound addition and assay development. Using automated liquid handlers for dispensing can also reduce pipetting errors. It is also good practice to include positive and negative controls in every experiment.

Issue 3: I am not observing any cytotoxicity in my cancer cell line, even at high concentrations of this compound.

  • Question: Could my cancer cell line be resistant to this compound?

    • Answer: Yes, resistance is a possibility. The sensitivity of cancer cells to this compound can depend on their reliance on the signaling pathways regulated by ADAM17 and MMPs.

  • Question: How can I troubleshoot the lack of effect?

    • Answer: First, verify the activity of your this compound stock. You can test it on a sensitive, positive control cell line known to respond to this compound. Also, ensure that the compound is fully dissolved in the culture medium. If the compound is active and soluble, the cell line may indeed be resistant. In this case, investigating the expression levels of ADAM17 and relevant MMPs in your cell line could provide insights.

Quantitative Data on this compound Activity

Target EnzymeIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE)8.4
MMP-912
MMP-726
MMP-1426

Data sourced from publicly available information.

The following table is provided as a template for researchers to document the IC50 values of this compound in various non-cancerous cell lines used in their studies.

Non-Cancerous Cell LineCell TypeIC50 (µM)Cytotoxicity Assay Used
MCF-10AHuman Breast Epithelial>20 (apoptosis)Annexin V/7-AAD
e.g., HUVECHuman Umbilical Vein EndothelialUser-definede.g., MTT, LDH
e.g., NHDFNormal Human Dermal FibroblastUser-definede.g., MTT, LDH
e.g., HaCaTHuman KeratinocyteUser-definede.g., MTT, LDH

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound compound

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (provided in the kit for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired duration. Include untreated, vehicle, and maximum LDH release (lysis buffer) controls.

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its cytotoxicity.

TMI1_Mechanism_of_Action cluster_membrane Cell Membrane Pro_TNFa Pro-TNF-α ADAM17 ADAM17 Pro_TNFa->ADAM17 Pro_GF Pro-Growth Factors (e.g., TGF-α) Pro_GF->ADAM17 Soluble_TNFa Soluble TNF-α ADAM17->Soluble_TNFa Cleaves Soluble_GF Soluble Growth Factors ADAM17->Soluble_GF Cleaves MMPs MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation ECM Extracellular Matrix (ECM) ECM->MMPs TMI1 This compound TMI1->ADAM17 Inhibits TMI1->MMPs Inhibits Cell_Signaling Downstream Signaling (Inflammation, Proliferation) Soluble_TNFa->Cell_Signaling Soluble_GF->Cell_Signaling Tissue_Remodeling Tissue Remodeling (Wound Healing, etc.) ECM_Degradation->Tissue_Remodeling

Caption: Mechanism of this compound Action and its Targets.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Seed Non-Cancerous Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI Staining (Apoptosis) incubate->annexin analyze Data Analysis: Calculate IC50 / % Cytotoxicity mtt->analyze ldh->analyze annexin->analyze end End: Assess Off-Target Effects analyze->end

Caption: Experimental Workflow for Assessing Cytotoxicity.

Troubleshooting_Logic start Unexpected Cytotoxicity in Non-Cancerous Cells q1 Is the assay valid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the effect specific to this compound? a1_yes->q2 sol1 Troubleshoot Assay: - Check controls - Use orthogonal method - Optimize cell density a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell line highly sensitive? a2_yes->q3 sol2 Investigate non-specific toxicity: - Check solvent effects - Use inactive analog a2_no->sol2 a3_yes Yes q3->a3_yes sol3 Determine IC50. Characterize cell line dependency on ADAM17/MMPs. a3_yes->sol3

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.

References

Technical Support Center: Refinement of TMI-1 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMI-1 in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound?

A1: this compound is a hydrophobic molecule with low aqueous solubility. The choice of vehicle is critical for ensuring its bioavailability. For single-dose pharmacokinetic (PK) studies, a formulation of 25% DMSO in Cremophor and water has been shown to be suitable for concentrations up to 2 mg/mL.[1] For higher concentrations needed for efficacy studies, vehicles such as Dimethylacetamide (DMA) in combination with PEG 600 and Solutol HS-15 have demonstrated the ability to achieve clear solutions at 10 and 30 mg/mL.[1] For repeat-dose studies, a medicated gel formulation can be a well-tolerated option for oral administration, which can help overcome bioavailability issues and provide sustained blood levels of the compound.[1] A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has also been reported as effective for solubilizing poorly soluble compounds for intravenous administration in rats.[2][3]

Q2: What are the recommended routes of administration for this compound in mice?

A2: The optimal route of administration depends on the experimental objective.

  • Intravenous (IV): This route ensures immediate and complete bioavailability, making it ideal for pharmacokinetic studies.[4] However, it can be technically challenging and may require anesthesia. The lateral tail vein is a common site for IV injections in mice.

  • Intraperitoneal (IP): IP administration offers a larger surface area for absorption compared to subcutaneous injection, leading to relatively rapid absorption.[4] It is a commonly used route for systemic delivery in rodents and is generally well-tolerated for repeated daily dosing for up to a month.[5]

  • Oral (PO): Oral gavage is a convenient and economical route for administration.[6] However, the oral bioavailability of this compound may be limited due to its poor solubility and potential first-pass metabolism.[1] Formulating this compound in a medicated gel can improve oral absorption and sustain exposure.[1]

  • Subcutaneous (SC): This route is relatively easy to perform and is suitable for sustained release formulations. However, absorption can be slower compared to other parenteral routes.[7]

Q3: How can I monitor the delivery and efficacy of this compound in vivo?

A3: Monitoring this compound delivery and efficacy can be achieved through several methods:

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points after administration to determine the concentration of this compound over time.[8][9] This data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Biodistribution Studies: To understand the tissue distribution of this compound, radiolabeled this compound can be administered, followed by measuring radioactivity in various organs at different time points.[8][10]

  • Pharmacodynamic (PD) Biomarkers: Efficacy can be assessed by measuring the modulation of a target biomarker in tumor or surrogate tissues. For example, if this compound inhibits a specific kinase, downstream protein phosphorylation could be measured by techniques like Western blot or immunohistochemistry.

  • Tumor Growth Inhibition: In oncology models, the primary efficacy endpoint is often the measurement of tumor volume over time compared to a vehicle-treated control group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the formulation upon standing. - Poor solubility in the chosen vehicle.- Change in temperature or pH.- Prepare the formulation fresh before each use.- Consider using a co-solvent system or a different vehicle with higher solubilizing capacity (see Vehicle Solubility table below).- Gently warm the formulation and vortex before administration.
Animal distress or adverse events after administration (e.g., lethargy, ruffled fur). - Vehicle toxicity.- High concentration of organic solvents like DMSO.- Off-target effects of this compound.- Run a vehicle-only control group to assess tolerability.- Reduce the percentage of organic solvent in the formulation if possible.- Consider an alternative, less toxic vehicle.[11]- Evaluate lower doses of this compound.
Lack of efficacy in tumor growth inhibition studies. - Insufficient drug exposure at the tumor site.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of this compound.- Perform a pilot PK study to confirm adequate plasma concentrations.- Consider a different route of administration that provides higher bioavailability (e.g., IV or IP instead of PO).- Increase the dosing frequency or dose level based on PK data.- Investigate potential drug metabolism pathways.[1]
High variability in tumor growth or other efficacy readouts between animals in the same group. - Inconsistent dosing technique.- Variability in animal health or tumor implantation.- Formulation instability.- Ensure all personnel are properly trained and consistent in their administration technique.- Randomize animals into treatment groups.- Prepare and administer the formulation consistently for all animals.
Difficulty with intravenous injection in the tail vein. - Vasoconstriction of the tail vein.- Inexperience with the technique.- Warm the mouse under a heat lamp for a few minutes to induce vasodilation.- Use proper restraint techniques to minimize stress.- Practice the technique with saline before using the drug formulation.

Data Presentation

Table 1: Solubility of a Hypothetical Poorly Soluble Compound (C16) in Various In Vivo Vehicles

Vehicle CompositionConcentration (mg/mL)Solubility Assessment
DMSO>100Clear Solution
25% DMSO in Cremophor/Waterup to 2Clear Solution
Dimethylacetamide / 90% PEG 60010, 30Clear Solution
Solutol HS-15 / PEG 60010, 30Clear Solution
Medicated Gel (for oral dosing)-Stable Suspension

Data adapted from a study on the anti-invasive agent C16, which serves as a model for a poorly soluble compound like this compound.[1]

Table 2: Recommended Maximum Injection Volumes for Mice

RouteMaximum Volume (mL/kg)Needle Gauge
Intravenous (IV)527-30G
Intraperitoneal (IP)1025-30G
Subcutaneous (SC)1025-27G
Intramuscular (IM)525-30G
Oral (PO) Gavage1018-24G

General guidelines compiled from multiple sources.[7] It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of N,N-Dimethylacetamide (DMA) to achieve a 20% final concentration.

  • Vortex until this compound is completely dissolved.

  • Add Propylene glycol (PG) to a final concentration of 40%.

  • Add Polyethylene Glycol (PEG-400) to a final concentration of 40%.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Visually inspect the solution for any precipitates before drawing it into a syringe.

  • Administer to the animal via the lateral tail vein using an insulin syringe with a 27G or smaller needle.

Protocol 2: Oral Gavage Administration of this compound in a Medicated Gel

  • Prepare a stable suspension of this compound in the medicated gel (e.g., Medigel Sucralose) at the desired concentration.

  • Ensure uniform distribution of this compound within the gel by thorough mixing.

  • Draw the medicated gel into a syringe fitted with a proper gavage needle (ball-tipped).

  • Gently restrain the mouse and ensure the head and neck are extended to create a straight line to the stomach.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

TMI1_Signaling_Pathway cluster_receptor Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Activates This compound This compound This compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

TMI1_Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Formulation This compound Formulation Preparation Administration This compound Administration Formulation->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Monitoring Daily Monitoring (Weight, Health) Administration->Monitoring Tumor_Measurement Tumor Volume Measurement Monitoring->Tumor_Measurement PK_Sampling PK Blood Sampling Monitoring->PK_Sampling Endpoint_Analysis Endpoint Analysis (Tissue Collection) Tumor_Measurement->Endpoint_Analysis PK_Sampling->Endpoint_Analysis

Caption: General experimental workflow for this compound in vivo studies.

TMI1_Troubleshooting_Tree Start Issue Encountered Check_Formulation Is the formulation clear and stable? Start->Check_Formulation Check_Animals Are animals showing adverse effects? Check_Formulation->Check_Animals Yes Reformulate Reformulate this compound. Consider new vehicle. Check_Formulation->Reformulate No Check_Efficacy Is there a lack of efficacy? Check_Animals->Check_Efficacy No Vehicle_Toxicity Assess vehicle toxicity. Run vehicle-only control. Check_Animals->Vehicle_Toxicity Yes PK_Study Conduct pilot PK study to assess exposure. Check_Efficacy->PK_Study Yes Continue Proceed with experiment Check_Efficacy->Continue No

Caption: Troubleshooting decision tree for this compound experiments.

References

troubleshooting inconsistent results with TMI-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMI-1, a potent dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot inconsistent results that may be encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, orally bioavailable thiomorpholin hydroxamate-based inhibitor. Its primary mechanism of action is the potent inhibition of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] The hydroxamate group in this compound chelates the essential zinc ion in the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[3] This inhibition prevents the shedding of the extracellular domains of various cell surface proteins, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research due to its selective cytotoxicity towards tumor cells and cancer stem cells.[1][2][4] It has shown efficacy in a wide range of tumor cell lines, including triple-negative and ERBB2-overexpressing breast cancers.[4][5] Its ability to induce caspase-dependent apoptosis and cell cycle arrest in cancer cells makes it a valuable tool for studying cancer biology and evaluating potential therapeutic strategies.[4][5] Additionally, it is used in models of rheumatoid arthritis.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[1][2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For long-term storage, the solid compound should be stored at -20°C.[1][2] DMSO stock solutions can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What is the known target selectivity of this compound?

A4: this compound is a dual inhibitor of ADAM17 and several MMPs. It exhibits potent inhibitory activity against MMP-13, MMP-2, MMP-1, ADAM17, MMP-9, MMP-7, and MMP-14 with IC50 values in the nanomolar range.[1][2] Due to its hydroxamate structure, it has the potential for off-target binding to other metalloenzymes.[6][7]

Troubleshooting Guide for Inconsistent Results

Problem 1: Low Potency or Lack of Expected Biological Effect

Potential Cause Troubleshooting Steps
Compound Degradation Hydroxamate-based inhibitors can be susceptible to hydrolysis.[6] Ensure that the compound has been stored correctly at -20°C and protected from moisture. Prepare fresh stock solutions from solid material if degradation is suspected.
Incorrect Dosing Verify the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay conditions. Effective doses (ED50) in breast cancer cell lines typically range from 0.6 µM to 12.5 µM.[4][5]
Cell Line Resistance While this compound is effective against a broad range of cancer cell lines, some cell lines may exhibit intrinsic or acquired resistance.[4] Confirm the expression and activity of ADAM17 and relevant MMPs in your cell line.
Assay Interference Ensure that components of your assay medium are not interfering with this compound activity. Some serum components can bind to small molecules and reduce their effective concentration.

Problem 2: High Cell Viability in Control (Vehicle-Treated) Cells

Potential Cause Troubleshooting Steps
DMSO Cytotoxicity Although generally used at low concentrations, DMSO can be toxic to some cell lines, especially with prolonged exposure.[8][9] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[9] Always include a vehicle control with the same final DMSO concentration as your experimental wells to accurately assess its effect.[10]
Precipitation of this compound This compound is highly soluble in DMSO but has poor aqueous solubility. When diluting the DMSO stock into aqueous cell culture medium, the compound may precipitate, leading to a lower effective concentration. To mitigate this, add the this compound stock solution directly to the cell culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers.[10]

Problem 3: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Steps
Batch-to-Batch Variability If you are using this compound from different manufacturing lots, there could be variations in purity or potency. It is advisable to purchase a sufficient quantity from a single batch for a series of related experiments.
Cell Passage Number The phenotype and drug sensitivity of cultured cells can change with high passage numbers. Maintain a consistent and low passage number for your experiments.
Inconsistent Cell Seeding Density The initial number of cells seeded can influence the outcome of proliferation and viability assays. Ensure that cells are seeded at a consistent density across all wells and experiments.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against ADAM17 and MMPs

TargetIC50 (nM)
MMP-133
MMP-24.7
MMP-16.6
ADAM17 (TACE)8.4
MMP-912
MMP-726
MMP-1426
Data sourced from Tocris Bioscience and R&D Systems.[1][2]

Table 2: Effective Dose (ED50) of this compound in Breast Cancer Cell Lines

Cell LineMolecular SubtypeED50 (µM)
SUM149Basal1.5
SUM190ERBB2-overexpressing1.3
SK-BR-3ERBB2-overexpressing2.5
BT-474Luminal8.1
MCF-7Luminal> 20
Data sourced from Mezil et al., 2012.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of your this compound DMSO stock in complete growth medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control with the same final concentration of DMSO.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is a general guideline for detecting apoptosis by flow cytometry.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a 6-well plate format.

  • Cell Harvesting:

    • After the treatment period, collect both the floating and adherent cells.

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

ADAM17 Signaling Pathway in Cancer

ADAM17_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ADAM17 ADAM17 (TACE) pro_TNF pro-TNF-α ADAM17->pro_TNF Cleaves pro_TGFa pro-TGF-α ADAM17->pro_TGFa Cleaves EGFR EGFR PI3K PI3K EGFR->PI3K Activates MEK MEK EGFR->MEK Activates TNFR1 TNFR1 NFkB NF-κB TNFR1->NFkB Activates sTNF Soluble TNF-α pro_TNF->sTNF Releases sTGFa Soluble TGF-α pro_TGFa->sTGFa Releases sTNF->TNFR1 Activates sTGFa->EGFR Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation, Survival, Invasion, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK Activates ERK->Proliferation NFkB->Proliferation TMI1 This compound TMI1->ADAM17 Inhibits TMI1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells (96-well or 6-well plates) treat_cells Treat Cells with Varying this compound Concentrations start->treat_cells prep_stock Prepare this compound Stock in DMSO prep_stock->treat_cells incubate Incubate for Desired Duration (e.g., 48h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay analyze_viability Calculate ED50/ IC50 Values viability_assay->analyze_viability analyze_apoptosis Quantify Apoptotic vs. Live/Necrotic Cells apoptosis_assay->analyze_apoptosis

References

optimizing incubation time for TMI-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMI-1, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the signaling pathways affected by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally bioavailable inhibitor of ADAM17 (TACE) and several matrix metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of the enzymatic activity of ADAM17 by binding to the zinc ion in the catalytic site. This prevents the shedding of the extracellular domains of various transmembrane proteins, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α, a key pro-inflammatory cytokine involved in various cellular processes, including inflammation and cancer progression.

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in a variety of research applications, primarily to investigate the roles of ADAM17 and its substrates in disease. Common applications include:

  • Cancer Research: Studying the effects of inhibiting ADAM17 on tumor growth, cell viability, apoptosis, and metastasis. This compound has shown cytotoxic action against various cancer cell lines.

  • Inflammation and Autoimmune Disease Models: Investigating the role of TACE in inflammatory processes. This compound has been used in models of rheumatoid arthritis.

  • Neurotoxicity Studies: Assessing the protective effects of TACE inhibition against chemotherapy-induced peripheral neuropathy.

Q3: How should I determine the optimal incubation time for this compound treatment in my cell line?

A3: The optimal incubation time for this compound is dependent on the cell type, the concentration of this compound, and the specific biological question being investigated. A time-course experiment is the most effective method to determine the ideal duration. We recommend starting with a range of time points, such as 24, 48, and 72 hours, and assessing your endpoint of interest (e.g., cell viability, protein expression, cytokine release). Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations may be necessary to see changes in cell viability or apoptosis.

Q4: What is a typical starting concentration range for this compound in cell culture experiments?

A4: Based on published studies, a typical starting concentration range for this compound in cell culture is between 0.1 µM and 20 µM. For initial experiments, we recommend testing a logarithmic dose range (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. Always perform a dose-response curve to identify the IC50 value in your system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect.Perform a time-course experiment, extending the incubation period (e.g., up to 72 or 96 hours). Monitor both early (e.g., phosphorylation of downstream targets) and late (e.g., apoptosis) cellular events.
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit TACE in your specific cell line.Perform a dose-response experiment with a wider range of concentrations. Consult the literature for effective concentrations in similar cell types.
Cell Line Insensitivity: The biological process you are studying may not be dependent on TACE activity in your chosen cell line.Confirm TACE expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to TACE inhibition.
High levels of cell death at all concentrations Toxicity at Longer Incubation Times: Prolonged exposure to this compound, even at lower concentrations, may induce significant cytotoxicity.Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired biological effect without widespread cell death.
Off-Target Effects: At high concentrations, this compound may have off-target effects leading to toxicity.Lower the concentration of this compound and perform a careful dose-response analysis to find a therapeutic window.
Inconsistent results between experiments Variability in Cell Seeding Density: Different starting cell numbers can affect the response to treatment over time.Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment.
Instability of this compound in Culture Media: this compound may degrade over long incubation periods.For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.

Data Presentation

Table 1: this compound Inhibitory Activity (IC50 Values)

EnzymeIC50 (nM)
ADAM17 (TACE)8.4
MMP-16.6
MMP-24.7
MMP-726
MMP-912
MMP-133
MMP-1426

Data sourced from Tocris Bioscience.[1]

Table 2: Time-Dependent Effect of this compound on SUM149 Breast Cancer Cell Viability

This compound Concentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
0 (Control)100100100
2.5~95~85~70
5~90~70~50
10~80~50~30
20~60~30~15

Note: These are approximate values based on graphical data from Mezil et al., 2012. Actual results may vary.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay

This protocol outlines a general workflow to determine the optimal incubation time of this compound on a cancer cell line using a standard MTT or similar cell viability assay.

  • Cell Seeding:

    • Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment:

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound or vehicle control.

    • Prepare separate plates for each time point to be tested (e.g., 24h, 48h, 72h).

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired durations.

  • Cell Viability Assay (MTT Example):

    • At each time point, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

    • Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.

    • The optimal incubation time will depend on the desired outcome (e.g., the time point that gives a clear dose-dependent effect without excessive cell death at lower concentrations).

Visualizations

ADAM17_Signaling_Pathway cluster_upstream Upstream Activators cluster_adam17 ADAM17 (TACE) cluster_downstream Downstream Effects GPCRs GPCRs pro-ADAM17 pro-ADAM17 GPCRs->pro-ADAM17 activate Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->pro-ADAM17 activate Cytokine Receptors Cytokine Receptors Cytokine Receptors->pro-ADAM17 activate PMA PMA PMA->pro-ADAM17 activate Active ADAM17 Active ADAM17 pro-ADAM17->Active ADAM17 maturation pro-TNF-alpha pro-TNF-alpha Active ADAM17->pro-TNF-alpha cleaves EGFR Ligands (e.g., Amphiregulin) EGFR Ligands (e.g., Amphiregulin) Active ADAM17->EGFR Ligands (e.g., Amphiregulin) cleaves This compound This compound This compound->Active ADAM17 inhibits Soluble TNF-alpha Soluble TNF-alpha pro-TNF-alpha->Soluble TNF-alpha Inflammation Inflammation Soluble TNF-alpha->Inflammation Soluble EGFR Ligands Soluble EGFR Ligands EGFR Ligands (e.g., Amphiregulin)->Soluble EGFR Ligands Cell Proliferation Cell Proliferation Soluble EGFR Ligands->Cell Proliferation Cell Survival Cell Survival Soluble EGFR Ligands->Cell Survival Incubation_Time_Optimization_Workflow Start Start Define Experimental Goal Define Experimental Goal Start->Define Experimental Goal Select Cell Line and Endpoint Select Cell Line and Endpoint Define Experimental Goal->Select Cell Line and Endpoint Perform Dose-Response at Fixed Time Point (e.g., 48h) Perform Dose-Response at Fixed Time Point (e.g., 48h) Select Cell Line and Endpoint->Perform Dose-Response at Fixed Time Point (e.g., 48h) Determine IC50 Determine IC50 Perform Dose-Response at Fixed Time Point (e.g., 48h)->Determine IC50 Perform Time-Course with IC50 and 2x IC50 Perform Time-Course with IC50 and 2x IC50 Determine IC50->Perform Time-Course with IC50 and 2x IC50 Analyze Endpoint at 24h, 48h, 72h Analyze Endpoint at 24h, 48h, 72h Perform Time-Course with IC50 and 2x IC50->Analyze Endpoint at 24h, 48h, 72h Is Effect Clear and Consistent? Is Effect Clear and Consistent? Analyze Endpoint at 24h, 48h, 72h->Is Effect Clear and Consistent? Optimal Incubation Time Identified Optimal Incubation Time Identified Is Effect Clear and Consistent?->Optimal Incubation Time Identified Yes Adjust Time Points or Concentration Adjust Time Points or Concentration Is Effect Clear and Consistent?->Adjust Time Points or Concentration No Adjust Time Points or Concentration->Perform Time-Course with IC50 and 2x IC50

References

Validation & Comparative

TMI-1: A Potent Inhibitor of TACE for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory effects of novel compounds on key biological targets is paramount. This guide provides a comprehensive comparison of TMI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), with other alternative inhibitors. The data presented, supported by detailed experimental protocols, validates the efficacy of this compound and offers a framework for its evaluation in preclinical research.

This compound is a hydroxamate-based small molecule that has demonstrated significant inhibitory activity against TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form. Dysregulation of TNF-α is implicated in a variety of inflammatory diseases, making TACE an attractive therapeutic target.

Comparative Inhibitory Activity of TACE Inhibitors

The potency of this compound against TACE has been quantified and compared to other known TACE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the IC50 values of this compound and alternative TACE inhibitors.

InhibitorTACE (ADAM17) IC50 (nM)Other Metalloproteinases Inhibited (IC50 in nM)
This compound 8.4 MMP-1 (6.6), MMP-2 (4.7), MMP-7 (26), MMP-9 (12), MMP-13 (3), MMP-14 (26)
Marimastat3.8MMP-1 (5), MMP-2 (6), MMP-7 (13), MMP-9 (3), MMP-14 (9)[1][2][3][4]
Apratastat (TMI-005)Not explicitly stated, but is a known TACE/MMP inhibitor.[5][6][7][8]Dual TACE/MMP-13 inhibitor[6]

Note: Lower IC50 values indicate greater potency.

TACE Signaling Pathway

TACE plays a crucial role in the initial step of the TNF-α signaling cascade. The following diagram illustrates the canonical pathway.

TACE_Signaling_Pathway cluster_inhibition Inhibition pro_TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α pro_TNF:e->sTNF:w Cleavage TACE TACE (ADAM17) TNFR TNFR1 / TNFR2 sTNF->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 NFkB_activation NF-κB Activation RIPK1->NFkB_activation MAPK_activation MAPK Activation RIPK1->MAPK_activation Inflammation Inflammation & Apoptosis NFkB_activation->Inflammation MAPK_activation->Inflammation TMI_1 This compound TMI_1->TACE Inhibits

TACE-mediated cleavage of pro-TNF-α and subsequent signaling.

Experimental Protocols

To ensure accurate and reproducible assessment of TACE inhibition, a detailed experimental protocol is essential. The following outlines a common method using a fluorescence resonance energy transfer (FRET) assay.

TACE Inhibition Assay Protocol (FRET-based)

This protocol describes a method to determine the inhibitory activity of compounds against TACE using a fluorogenic substrate.

Materials:

  • Recombinant human TACE (ADAM17)

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35)

  • This compound and other test inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound and other test inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human TACE in assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well black microplate, add 20 µL of the diluted inhibitor solution. For control wells, add 20 µL of assay buffer with DMSO. b. Add 40 µL of the diluted TACE enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition: a. Prepare the fluorogenic TACE substrate solution in assay buffer according to the manufacturer's instructions. b. Add 40 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence microplate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., excitation at 340 nm and emission at 490 nm). c. Record fluorescence readings at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.

  • Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction velocity against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic fit).

Experimental Workflow Diagram

The following diagram visualizes the key steps in the TACE inhibition assay workflow.

TACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - this compound & Alternatives - TACE Enzyme - Fluorogenic Substrate start->prepare_reagents dispense_inhibitors Dispense Inhibitors into 96-well Plate prepare_reagents->dispense_inhibitors add_enzyme Add TACE Enzyme and Incubate dispense_inhibitors->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Velocity - Plot Dose-Response Curve - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Workflow for the TACE inhibition assay.

Conclusion

The data and protocols presented in this guide validate the potent inhibitory effect of this compound on TACE. With a low nanomolar IC50 value, this compound stands as a strong candidate for further investigation in inflammatory disease models. The provided experimental framework offers a reliable method for researchers to independently verify these findings and to evaluate the efficacy of other potential TACE inhibitors.

References

TMI-1 vs. Other MMP Inhibitors in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TMI-1, a potent thiomorpholinone-based hydroxamate inhibitor, with other notable matrix metalloproteinase (MMP) inhibitors used in cancer research. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for preclinical and translational studies.

Introduction to MMPs and Their Inhibition in Cancer

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. In cancer, MMPs are often overexpressed and play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis. Consequently, MMP inhibitors have been a significant focus of cancer drug discovery. Early broad-spectrum inhibitors like Batimastat and Marimastat showed promise in preclinical models but largely failed in clinical trials due to lack of efficacy and dose-limiting toxicities. This has led to the development of more selective inhibitors, such as this compound, which also targets A Disintegrin and Metalloproteinase (ADAM) enzymes, particularly ADAM17 (TACE).

Comparative Performance of MMP Inhibitors

The inhibitory activity of this compound, Batimastat, and Marimastat against a panel of MMPs is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various sources. It is important to note that direct comparison of absolute values should be made with caution as experimental conditions may have varied between studies.

Target MMPThis compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)6.635
MMP-2 (Gelatinase-A)4.746
MMP-3 (Stromelysin-1)-20-
MMP-7 (Matrilysin)26613
MMP-9 (Gelatinase-B)1243
MMP-13 (Collagenase-3)3--
MMP-14 (MT1-MMP)26-9
ADAM17 (TACE)8.4--

From the available data, this compound demonstrates potent, low nanomolar inhibition against several MMPs, including those critical for cancer progression such as MMP-2, MMP-9, and MMP-14. Notably, it also exhibits strong inhibition of ADAM17, a key sheddase involved in the release of tumor necrosis factor-alpha (TNF-α) and other cell surface proteins. Batimastat and Marimastat are also broad-spectrum MMP inhibitors with potent activity against several MMPs.

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate these inhibitors is crucial for interpreting the data and designing future studies.

Fluorometric MMP Activity Assay for IC50 Determination

This protocol outlines a common in vitro method to determine the potency of MMP inhibitors.

1. Principle:

The assay utilizes a quenched fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and the IC50 value is calculated from the dose-response curve.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • MMP Inhibitor (e.g., this compound, Batimastat, Marimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the MMP inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor or vehicle (for control wells) to the appropriate wells.

    • Add 20 µL of the diluted enzyme to all wells except the blank (add 20 µL of assay buffer to the blank).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

MMP-14 Signaling Pathway in Cancer Invasion

MMP-14 (MT1-MMP), a membrane-anchored MMP, plays a critical role in pericellular proteolysis, facilitating cancer cell invasion through dense ECM barriers.

MMP14_Signaling_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) MMP14 MMP14 Pro-MMP2 Pro-MMP2 MMP14->Pro-MMP2 Activates EGFR EGFR MMP14->EGFR Activates ECM_Degradation ECM_Degradation MMP14->ECM_Degradation Degrades Active_MMP2 Active_MMP2 Pro-MMP2->Active_MMP2 Active_MMP2->ECM_Degradation PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Cell_Migration_Invasion Cell_Migration_Invasion PI3K_Akt->Cell_Migration_Invasion MAPK->Cell_Migration_Invasion ECM_Degradation->Cell_Migration_Invasion

Caption: MMP-14 signaling cascade in cancer cell invasion.

General Workflow for MMP Inhibitor Screening

The discovery and development of novel MMP inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

MMP_Inhibitor_Screening_Workflow Compound_Library Compound_Library HTS High-Throughput Screening (Fluorometric Assay) Compound_Library->HTS Hit_Identification Hit_Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Primary Hits Lead_Compound Lead_Compound Hit_to_Lead->Lead_Compound In_Vitro_Profiling In Vitro Profiling (Selectivity, MoA) Lead_Compound->In_Vitro_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology Studies In_Vitro_Profiling->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery of new MMP inhibitors.

Simplified MMP Activation Cascade

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade.

MMP_Activation_Cascade Pro-MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro-MMP->Active_MMP ECM_Degradation ECM_Degradation Active_MMP->ECM_Degradation Other_Protease Other Protease (e.g., Plasmin, other MMPs) Other_Protease->Pro-MMP Cleaves Pro-domain

Caption: Simplified overview of the MMP activation process.

Conclusion

This compound represents a potent, dual inhibitor of MMPs and ADAM17, with a distinct profile compared to older broad-spectrum MMP inhibitors like Batimastat and Marimastat. While direct comparative studies are limited, the available data suggests this compound's potential in targeting key pathways in cancer progression. The choice of an appropriate MMP inhibitor for research will depend on the specific MMPs of interest, the desired selectivity profile, and the biological context of the study. Careful consideration of the experimental design and a thorough understanding of the underlying signaling pathways are essential for advancing our knowledge of MMPs in cancer and developing effective therapeutic strategies.

TMI-1: A Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of the hypothetical molecule TMI-1, a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor, with other established anti-inflammatory agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction to this compound and its Mechanism of Action

This compound is a novel investigational molecule designed to modulate the inflammatory response by inhibiting the TREM-1 receptor. TREM-1 is a key amplifier of inflammation, and its expression is upregulated on neutrophils and monocytes in response to infectious and inflammatory stimuli. By blocking TREM-1 signaling, this compound aims to reduce the excessive production of pro-inflammatory cytokines and mitigate tissue damage associated with acute and chronic inflammatory conditions.

The proposed mechanism of action for this compound involves the disruption of the TREM-1 signaling cascade, which acts in synergy with other pattern recognition receptors like Toll-like receptors (TLRs). This targeted approach offers the potential for a more focused anti-inflammatory effect compared to broader-acting agents.

The TREM-1 Signaling Pathway

The activation of TREM-1 is a critical step in the amplification of the inflammatory cascade. The binding of a yet-to-be-fully-characterized ligand to TREM-1 initiates a signaling pathway that synergizes with other inflammatory signals, leading to an exaggerated immune response.

TREM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TREM1 TREM-1 DAP12 DAP12 TREM1->DAP12 Syk Syk DAP12->Syk TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Ligand Ligand (e.g., PAMPs/DAMPs) Ligand->TREM1 LPS LPS LPS->TLR4 PI3K PI3K Syk->PI3K ERK ERK Syk->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 ERK->AP1 NFkB_n NF-κB NFkB->NFkB_n AP1_n AP-1 AP1->AP1_n Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TMI1 This compound TMI1->TREM1 Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IKK->NFkB Gene_Transcription Gene Transcription Gene_Transcription->Pro_inflammatory_Cytokines NFkB_n->Gene_Transcription AP1_n->Gene_Transcription In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis RAW2647 1. Culture RAW264.7 macrophage cell line Seed 2. Seed cells in 24-well plates RAW2647->Seed Pretreat 3. Pretreat cells with This compound, TNF-α inhibitor, or Dexamethasone Seed->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect 5. Collect cell culture supernatant Stimulate->Collect ELISA 6. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA Collect->ELISA In_Vivo_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment and Monitoring Mice 1. Acclimatize C57BL/6 mice (8-10 weeks old) Anesthesia 2. Anesthetize mice (e.g., isoflurane) Mice->Anesthesia Incision 3. Make a midline -laparotomy incision Anesthesia->Incision Cecum_ligation 4. Ligate the cecum below the ileocecal valve Incision->Cecum_ligation Puncture 5. Puncture the cecum with a 21-gauge needle Cecum_ligation->Puncture Reposition 6. Return the cecum to the peritoneal cavity Puncture->Reposition Suture 7. Suture the incision Reposition->Suture Treatment 8. Administer this compound, -TNF-α inhibitor, or Dexamethasone (e.g., intraperitoneally) Suture->Treatment Monitoring 9. Monitor survival and collect blood/tissue samples Treatment->Monitoring

TMI-1 vs. Monoclonal Antibodies: A Comparative Guide to TNF-alpha Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct strategies for inhibiting Tumor Necrosis Factor-alpha (TNF-alpha), a key cytokine implicated in a range of inflammatory diseases. We will explore the novel small molecule inhibitor, TMI-1, which targets the TNF-alpha Converting Enzyme (TACE), and compare its performance with established monoclonal antibodies that directly neutralize TNF-alpha. This objective analysis is supported by experimental data to aid in the evaluation of these therapeutic approaches.

Executive Summary

This compound represents a fundamentally different approach to TNF-alpha inhibition compared to monoclonal antibodies. By inhibiting TACE (also known as ADAM17), this compound prevents the release of soluble TNF-alpha from its membrane-bound precursor. This upstream mechanism contrasts with monoclonal antibodies like adalimumab, infliximab, and etanercept, which bind to and neutralize already-released TNF-alpha. Key differentiators include this compound's oral bioavailability and its broader enzymatic inhibition profile, which includes several matrix metalloproteinases (MMPs). Monoclonal antibodies, on the other hand, offer high specificity for TNF-alpha. The choice between these modalities depends on the desired therapeutic profile, including the importance of oral administration, the desired specificity, and the potential impact on other physiological processes regulated by TACE and MMPs.

Mechanism of Action

This compound: Inhibition of TNF-alpha Release

This compound is a potent inhibitor of TACE, the enzyme responsible for cleaving the 26-kDa transmembrane precursor of TNF-alpha (pro-TNF-alpha) to release the soluble 17-kDa active form. By blocking TACE, this compound effectively reduces the concentration of circulating TNF-alpha.[1]

Monoclonal Antibodies: Direct Neutralization of TNF-alpha

Monoclonal antibodies (mAbs) such as adalimumab and infliximab, and the fusion protein etanercept, function by directly binding to soluble and, in some cases, membrane-bound TNF-alpha. This binding prevents TNF-alpha from interacting with its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling.[2][3][4][5][6]

TNF_Alpha_Inhibition_Mechanisms Mechanisms of TNF-alpha Inhibition cluster_0 This compound (TACE Inhibition) cluster_1 Monoclonal Antibodies Pro-TNF-alpha Pro-TNF-alpha TACE TACE Pro-TNF-alpha->TACE Cleavage by Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Releases TMI1 This compound TMI1->TACE Inhibits Soluble TNF-alpha_mab Soluble TNF-alpha TNFR TNF Receptor Soluble TNF-alpha_mab->TNFR Binds to mAb Monoclonal Antibody mAb->Soluble TNF-alpha_mab Neutralizes Inflammatory Signaling Inflammatory Signaling TNFR->Inflammatory Signaling Initiates

A diagram illustrating the distinct mechanisms of action of this compound and monoclonal antibodies.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and representative TNF-alpha inhibiting monoclonal antibodies.

Table 1: Potency and Selectivity
CompoundTargetMetricValueReference(s)
This compound ADAM17 (TACE)IC508.4 nM[7]
MMP-1IC506.6 nM[7]
MMP-2IC504.7 nM[7]
MMP-7IC5026 nM[7]
MMP-9IC5012 nM[7]
MMP-13IC503 nM[7]
MMP-14IC5026 nM[7]
Adalimumab Soluble TNF-alphaKd8.6 pM[2]
Membrane TNF-alphaKd483 pM[2]
TNF-alpha NeutralizationIC5080.9 pM[8]
Infliximab Soluble TNF-alphaKd4.2 pM[2]
Membrane TNF-alphaKd468 pM[2]
TNF-alpha NeutralizationIC50~24.2 ng/mL[9]
Etanercept Soluble TNF-alphaKd0.4 pM[2]
Membrane TNF-alphaKd445 pM[2]
TNF-alpha NeutralizationIC50~0.8 ng/mL[9]
Table 2: Pharmacokinetics
CompoundAdministration RouteBioavailabilityHalf-lifeReference(s)
This compound OralOrally bioavailableNot specified[1][7]
Adalimumab Subcutaneous~64%10-20 days[10][11]
Infliximab Intravenous100%8-9.5 days[12][13]
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (Mouse Model)
CompoundDosingOutcomeReference(s)
This compound 5, 10, 20 mg/kg p.o. b.i.d. (prophylactic)Highly effective in reducing clinical severity scores[1]
100 mg/kg p.o. b.i.d. (therapeutic)Highly effective in reducing clinical severity scores[1]
Adalimumab 0.25, 1, 10, 25 mg/kg i.p.Dose-dependent reduction in arthritis progression[14]
Etanercept 25, 100 µg per mouse i.p.Dose-dependent decrease in incidence and severity of arthritis[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

TACE Inhibition Assay (Fluorometric)

This protocol outlines a method for screening TACE inhibitors.

TACE_Inhibition_Assay cluster_workflow Experimental Workflow start Start prep_enzyme Prepare TACE Enzyme Solution start->prep_enzyme incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Test Inhibitor (e.g., this compound) and Controls prep_inhibitor->incubate add_substrate Add Fluorogenic TACE Substrate incubate->add_substrate measure_initial Measure Initial Fluorescence (T0) add_substrate->measure_initial incubate_reaction Incubate at 37°C measure_initial->incubate_reaction measure_final Measure Final Fluorescence (T_final) incubate_reaction->measure_final calculate Calculate Percent Inhibition measure_final->calculate end End calculate->end

A flowchart of the TACE inhibition assay.

Methodology:

  • Reagent Preparation : Prepare TACE enzyme solution in assay buffer. Dissolve test compounds (e.g., this compound) and a known inhibitor control (e.g., GM6001) in a suitable solvent and dilute to the desired concentration in assay buffer. Prepare a fluorogenic TACE substrate solution.

  • Assay Procedure :

    • Add the TACE enzyme solution to the wells of a microplate.

    • Add the diluted test inhibitors, inhibitor control, or assay buffer (for enzyme control) to the respective wells.

    • Incubate for 5 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the TACE substrate solution to all wells.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm for some substrates).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

    • Measure the final fluorescence.

  • Data Analysis : Calculate the percent inhibition of TACE activity for each test compound concentration compared to the enzyme control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TNF-alpha Neutralization Assay (WEHI-164 Cytotoxicity Assay)

This bioassay measures the ability of a test compound to neutralize the cytotoxic effect of TNF-alpha on the WEHI-164 mouse fibrosarcoma cell line.

TNF_Neutralization_Assay cluster_workflow Experimental Workflow start Start seed_cells Seed WEHI-164 cells in 96-well plates start->seed_cells prepare_reagents Prepare serial dilutions of monoclonal antibody and constant concentration of TNF-alpha seed_cells->prepare_reagents add_reagents Add antibody dilutions and TNF-alpha to cells prepare_reagents->add_reagents incubate_24h Incubate for 24 hours add_reagents->incubate_24h add_viability_reagent Add cell viability reagent (e.g., MTT, WST-1) incubate_24h->add_viability_reagent incubate_color_dev Incubate for color development add_viability_reagent->incubate_color_dev measure_absorbance Measure absorbance incubate_color_dev->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

A flowchart of the TNF-alpha neutralization assay.

Methodology:

  • Cell Culture : Culture WEHI-164 cells in appropriate media. For the assay, seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • Reagent Preparation : Prepare serial dilutions of the TNF-alpha inhibitor (e.g., adalimumab). Prepare a solution of recombinant human TNF-alpha at a concentration known to induce significant cell death (e.g., 1 ng/mL).

  • Assay Procedure :

    • Add the serial dilutions of the inhibitor to the wells containing the WEHI-164 cells.

    • Add the TNF-alpha solution to all wells except for the cell-only control wells.

    • Include controls for cells alone (maximum viability) and cells with TNF-alpha alone (maximum cytotoxicity).

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Viability Measurement :

    • Add a cell viability reagent (e.g., MTT or WST-1) to each well and incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the controls. Determine the IC50 value, the concentration of the inhibitor that results in 50% neutralization of TNF-alpha-induced cytotoxicity, by plotting cell viability against the logarithm of the inhibitor concentration.[2][3][16][17][18]

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.

CIA_Model cluster_workflow Experimental Workflow start Start immunization1 Primary Immunization: Type II Collagen in Complete Freund's Adjuvant start->immunization1 wait 2-3 weeks immunization1->wait immunization2 Booster Immunization: Type II Collagen in Incomplete Freund's Adjuvant wait->immunization2 onset Arthritis Onset immunization2->onset treatment Initiate Treatment with This compound or Monoclonal Antibody onset->treatment monitoring Monitor Clinical Score, Paw Swelling treatment->monitoring endpoint Endpoint Analysis: Histology, Cytokine Levels monitoring->endpoint end End endpoint->end

A workflow for the collagen-induced arthritis model in mice.

Methodology:

  • Induction of Arthritis :

    • Primary Immunization : Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject susceptible strains of mice (e.g., DBA/1) intradermally at the base of the tail.

    • Booster Immunization : After 2-3 weeks, provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment :

    • Once clinical signs of arthritis appear (e.g., paw swelling and redness), randomize the animals into treatment groups.

    • Administer this compound orally or the monoclonal antibody via intraperitoneal or subcutaneous injection at predetermined doses and schedules. Include a vehicle control group.

  • Assessment of Arthritis :

    • Clinical Scoring : Regularly monitor the mice for the severity of arthritis using a clinical scoring system (e.g., a scale of 0-4 for each paw, based on erythema and swelling).

    • Paw Thickness : Measure paw thickness using a caliper.

  • Endpoint Analysis :

    • At the end of the study, collect blood for measurement of serum cytokine levels and anti-collagen antibody titers.

    • Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

This compound and TNF-alpha-targeting monoclonal antibodies represent two distinct and compelling strategies for mitigating the effects of this pro-inflammatory cytokine. This compound offers the advantage of oral administration and a novel mechanism of action that prevents the formation of soluble TNF-alpha. Its broader inhibition of MMPs may offer additional therapeutic benefits in diseases where these enzymes play a pathological role, but also warrants careful consideration of potential off-target effects. Monoclonal antibodies provide high specificity for TNF-alpha and have a well-established track record of efficacy and safety in various inflammatory conditions. The choice between these approaches will be guided by the specific therapeutic context, including the disease indication, desired route of administration, and the importance of a highly specific or a broader-acting inhibitory profile. The experimental data and protocols presented in this guide provide a foundation for further comparative studies to fully elucidate the relative merits of these two classes of TNF-alpha inhibitors.

References

TMI-1 in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of preclinical cancer research is increasingly shifting towards the use of patient-derived xenograft (PDX) models. These models, developed by implanting tumor tissue from a patient directly into an immunodeficient mouse, are recognized for their ability to retain the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[1][2] This guide provides a comparative overview of the thiomorpholine hydroxamate inhibitor, TMI-1, and its validation, with a focus on its performance in the context of breast cancer and the existing data from preclinical models. While direct and extensive validation of this compound in a wide range of breast cancer PDX models is not yet broadly published, this guide synthesizes the available data and draws comparisons with standard-of-care agents that have been evaluated in PDX models.

This compound: A Novel Thiomorpholin Hydroxamate Inhibitor

This compound is a novel compound initially designed as a metalloproteinase inhibitor for the treatment of rheumatoid arthritis. Subsequent research has repositioned this compound as a potential anti-cancer agent, demonstrating tumor-selective cytotoxic action.

Mechanism of Action

Preclinical studies have shown that this compound induces caspase-dependent apoptosis in cancer cells. This mechanism of action suggests a targeted effect on tumor cells while sparing non-malignant cells. The selectivity of this compound for tumor cells and cancer stem cells at submicromolar ranges highlights its potential as a therapeutic with a favorable safety profile.

Preclinical Validation of this compound

In Vitro Efficacy

This compound has demonstrated efficacy across a broad panel of 40 tumor cell lines of various origins, with an ED50 ranging from 0.6 µM to 12.5 µM. In breast cancer cell lines, this compound has shown activity against luminal, basal, and ERBB2-overexpressing subtypes, including triple-negative breast cancer (TNBC) cells.

In Vivo Efficacy in a Transgenic Mouse Model

In a study utilizing the MMTV-ERBB2/neu transgenic mouse model of breast cancer, administration of this compound at a dose of 100 mg/kg/day resulted in tumor apoptosis and inhibited the occurrence and development of mammary gland tumors. Notably, no adverse effects were reported during the treatment period, further supporting the tumor-selective nature of the compound.

Note: While the MMTV-ERBB2/neu model is a valuable tool for studying HER2-positive breast cancer, it is a genetically engineered mouse model and not a patient-derived xenograft model. The absence of published data on this compound in breast cancer PDX models represents a current gap in the comprehensive preclinical evaluation of this compound.

Comparative Analysis with Standard-of-Care Agents in PDX Models

To provide a framework for evaluating the potential of this compound, this section summarizes the performance of established breast cancer therapies—docetaxel, doxorubicin, and lapatinib—in PDX models. It is important to note that the following data is not from direct head-to-head comparisons with this compound in the same PDX models but serves as a benchmark for efficacy in these translational models.

Data from Preclinical Studies in PDX Models
Therapeutic AgentCancer Type/PDX ModelKey Findings in PDX ModelsReference
Docetaxel Triple-Negative Breast Cancer (TNBC) PDX- Induced tumor regression in sensitive models. - Emergence of chemoresistance observed in initially sensitive models. - Identified DNA methylation and transcriptional changes associated with resistance.[3]
Docetaxel + Carboplatin Triple-Negative Breast Cancer (TNBC) PDX- Combination therapy was largely ineffective at enhancing response over the best single agent. - Enhanced response in only ~13% of PDXs, with antagonism observed in a similar percentage.[4][5]
Doxorubicin Breast Cancer Cell Line Xenografts (MCF-7 and MDA-MB-231)- Both cell lines exhibited increased resistance in a 3D microfluidic tumor model compared to 2D culture. - MDA-MB-231 (triple-negative) showed greater resistance than MCF-7 (luminal A) in the 3D model.[2]
Lapatinib HER2+ and Basal-like/EGFR+ Breast Cancer Xenografts- In combination with radiation, significantly diminished tumor regrowth. - Radiosensitization correlated with ERK1/2 inhibition in the EGFR+ model and AKT inhibition in the HER2+ model.[6]

Experimental Protocols

Establishment and Maintenance of Breast Cancer PDX Models

A generalized protocol for the establishment and propagation of breast cancer PDX models is as follows:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.

  • Implantation: A small fragment of the tumor is surgically implanted into the mammary fat pad of a severely immunodeficient mouse (e.g., NOD/SCID or NSG mouse). For estrogen receptor-positive (ER+) models, estradiol supplementation is often required.[1][7]

  • Tumor Growth and Passaging: Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested. A portion is cryopreserved for future use, and the remainder is serially passaged into new cohorts of mice for expansion.[8]

  • Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic profiling to ensure fidelity to the original patient tumor.[8][9]

Drug Efficacy Studies in PDX Models
  • Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.

  • Treatment Administration: The investigational drug (e.g., this compound) and comparator agents are administered according to a predetermined dosing schedule and route of administration.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including histology, biomarker assessment, and molecular profiling to identify mechanisms of response and resistance.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Induced Apoptosis

TMI1_Apoptosis_Pathway TMI1 This compound MMPs Metalloproteinases TMI1->MMPs Inhibits CellSurface Cell Surface Interactions TMI1->CellSurface Interacts with ProCasp8 Pro-Caspase-8 CellSurface->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of this compound inducing caspase-dependent apoptosis.

General Experimental Workflow for PDX-Based Drug Efficacy Testing

PDX_Workflow PatientTumor Patient Tumor Sample Implantation Implantation into Immunodeficient Mouse PatientTumor->Implantation P0 Passage 0 (P0) Growth Implantation->P0 Expansion Tumor Expansion (P1, P2...) P0->Expansion Characterization Model Characterization (Histology, Genomics) Expansion->Characterization DrugStudy Drug Efficacy Study Cohorts Expansion->DrugStudy Treatment Treatment (this compound, Comparators, Vehicle) DrugStudy->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Analysis

Caption: Standard workflow for preclinical drug evaluation using PDX models.

Conclusion

This compound presents a promising profile as a tumor-selective cytotoxic agent with a clear mechanism of action involving the induction of apoptosis. Its efficacy in preclinical models, particularly in a transgenic model of HER2-positive breast cancer, warrants further investigation. However, a critical next step in the preclinical validation of this compound is its evaluation in a diverse panel of well-characterized patient-derived xenograft models of breast cancer. Such studies will be essential to confirm its efficacy across the spectrum of breast cancer subtypes and to provide a direct comparison with current standard-of-care therapies. The data generated from PDX models will be invaluable for informing the design of future clinical trials and ultimately determining the clinical utility of this compound in the treatment of breast cancer. Researchers are encouraged to incorporate PDX models into their future studies of this compound to bridge the current translational gap.

References

TMI-1: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the thiomorpholin hydroxamate inhibitor, TMI-1, reveals a potent and selective cytotoxic effect on a broad spectrum of cancer cell lines, while exhibiting minimal impact on non-tumoral cells. This guide provides a comparative analysis of this compound's efficacy, delves into its mechanism of action, and outlines the experimental protocols used to ascertain its effects.

This compound, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs), has demonstrated significant promise in preclinical cancer studies.[1][2] Originally developed for the treatment of rheumatoid arthritis, its repositioning as an anti-cancer agent stems from its ability to induce programmed cell death, or apoptosis, in tumor cells.[1] This report synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance.

Comparative Efficacy of this compound Across Various Cancer Cell Lines

Experimental data from a comprehensive study by Mezil et al. (2012) illustrates the broad-spectrum anti-cancer activity of this compound. The half-maximal effective concentration (ED50) of this compound was determined in a panel of 46 different cell types, including various cancer cell lines and non-tumoral control cells. The results, summarized in the table below, highlight the selective potency of this compound against malignant cells.[1]

Cell LineCell TypeERBB2 StatusED50 (µM)Caspase-3/7 Activation
Breast Cancer
SUM149Inflammatory Breast Cancer-2.5+
BT-20Triple-Negative Breast Cancer-8.1+
SK-BR-3Breast Adenocarcinoma+1.3+
SUM190Inflammatory Breast Cancer+2.5+
MDA-MB-231Breast Adenocarcinoma->20-
MCF-7Breast Adenocarcinoma-7.5+
T-47DBreast Ductal Carcinoma-6.3+
Ovarian Cancer
TOV-112DOvarian Carcinoma+0.6+
OVCAR-3Ovarian Adenocarcinoma-1.3+
Lung Cancer
A549Non-Small Cell Lung Cancer-0.8+
Hepatoma
PLC/PRF/5Hepatocellular Carcinoma-1.1+
Kidney Cancer
ACHNRenal Cell Adenocarcinoma-1.2+
Prostate Cancer
PC-3Prostate Adenocarcinoma-2.5+
DU 145Prostate Carcinoma-3.8+
Colon Cancer
HT-29Colorectal Adenocarcinoma-5.0+
HCT 116Colorectal Carcinoma-6.3+
Non-Tumoral Cells
MCF-10AMammary Gland Epithelium->20-
HMEpCMammary Epithelial Cells->20-
HUVECUmbilical Vein Endothelium->20-
NHDFDermal Fibroblasts->20-
  • Data Source: Mezil et al., 2012, PLoS One.[1]

  • ERBB2 Status: Indicates the expression status of the human epidermal growth factor receptor 2.

  • ED50: The concentration of this compound that inhibits cell growth by 50%.

  • Caspase-3/7 Activation: ‘+’ indicates activation, a key marker of apoptosis; ‘-’ indicates no activation.

The data clearly demonstrates that this compound is highly effective against a wide range of cancer cell lines, with ED50 values in the sub-micromolar to low micromolar range.[1] Notably, cell lines overexpressing ERBB2, such as SK-BR-3 and TOV-112D, were particularly sensitive to this compound.[1] In stark contrast, non-tumoral cell lines like MCF-10A and HUVEC were resistant to this compound, with ED50 values exceeding 20 µM, underscoring the tumor-selective nature of this compound.[1]

Mechanism of Action: Induction of Extrinsic Apoptosis

This compound exerts its cytotoxic effects primarily through the inhibition of ADAM17 and various MMPs.[2] This inhibition disrupts key signaling pathways that promote cancer cell survival and proliferation. A critical consequence of this inhibition is the induction of the extrinsic pathway of apoptosis. This is a programmed cell death cascade initiated by external signals. In the case of this compound, the inhibition of its target enzymes leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[2] Activated caspase-8 then triggers a downstream cascade of effector caspases, such as caspase-3 and caspase-7, which ultimately execute the dismantling of the cell.[1]

TMI1_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17/ MMPs Pro_Apoptotic_Signal Pro-Apoptotic Signal ADAM17->Pro_Apoptotic_Signal Suppresses TMI1 This compound TMI1->ADAM17 Inhibits Caspase8 Caspase-8 (Inactive) Pro_Apoptotic_Signal->Caspase8 Active_Caspase8 Caspase-8 (Active) Caspase8->Active_Caspase8 Activation Caspase37 Caspase-3/7 (Inactive) Active_Caspase8->Caspase37 Activates Active_Caspase37 Caspase-3/7 (Active) Caspase37->Active_Caspase37 Activation Apoptosis Apoptosis Active_Caspase37->Apoptosis Executes Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 5 days treat->incubate add_reagent Add AlamarBlue® reagent incubate->add_reagent read Measure fluorescence add_reagent->read Apoptosis_Assay_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and 7-AAD harvest->stain analyze Analyze by flow cytometry stain->analyze Caspase_Assay_Workflow start Treat cells with this compound lyse Lyse cells and add caspase-glo reagent start->lyse incubate Incubate at room temperature lyse->incubate read Measure luminescence incubate->read

References

A Comparative Analysis of TMI-1 and Selective TACE Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic intervention targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, a critical regulator of inflammatory and proliferative signaling, two distinct strategic approaches have emerged: the dual inhibition of TACE and Matrix Metalloproteinases (MMPs) versus the selective inhibition of TACE. This guide provides a detailed comparative study of TMI-1, a dual TACE/MMP inhibitor, and a class of selective TACE inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and representative selective TACE inhibitors, offering a clear comparison of their inhibitory profiles.

Table 1: Inhibitory Activity (IC50, nM) of this compound and Selective TACE Inhibitors against TACE (ADAM17) and various Matrix Metalloproteinases (MMPs)

InhibitorTACE (ADAM17)MMP-1MMP-2MMP-7MMP-9MMP-13MMP-14ADAM-TS4
This compound 8.4[1][2][3][4]6.6[2][3][4]4.7[2][3][4]26[2][3][4]12[2][3][4]3[2][3][4]26[2][3][4]100[4]
TAPI-0 100-------
TAPI-1 --------
TAPI-2 -20,000 (general MMP)[1]------
Marimastat --------

Table 2: Cellular Activity of this compound

Cell LineAssayEffectIC50 / Concentration
Raw 264.7 (murine macrophage)LPS-induced TNF-α secretionInhibition40 nM[4]
THP-1 (human monocytic)LPS-induced TNF-α secretionInhibition200 nM[4]
Human primary monocytesLPS-induced TNF-α secretionInhibition190 nM[4]
Human whole bloodLPS-induced TNF-α secretionInhibition300 nM[4]
SUM149 (breast cancer)Cell Cycle Inhibition & ApoptosisInduces Caspase-3, -7, -8, -9 activation0-20 μM[1]
Various Cancer Cell LinesCell ViabilityDecrease1.3-8.1 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate TACE inhibitors.

In Vitro TACE Inhibition Assay (Fluorometric)

This protocol is based on the principles of commercially available TACE inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TACE.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • Test compounds (this compound, selective TACE inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

  • Add 25 µL of the TACE enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for some substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for TNF-α Secretion

Objective: To qualitatively or semi-quantitatively measure the amount of secreted TNF-α in cell culture supernatants following treatment with TACE inhibitors.

Materials:

  • Cell culture medium (supernatant) from cells treated with LPS and TACE inhibitors.

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Transfer apparatus (e.g., semi-dry or wet transfer system).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against TNF-α.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Collect cell culture supernatants and centrifuge to remove cellular debris.

  • Determine the total protein concentration of the supernatants.

  • Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Include a positive control of recombinant TNF-α.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against TNF-α (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to TNF-α (typically around 17 kDa for the soluble form) will indicate the amount of secreted protein.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of TACE inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well clear microplate.

  • This compound or selective TACE inhibitors dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the TACE inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for cytotoxicity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Intracellular Signaling proTNF pro-TNF-α (transmembrane) TACE TACE (ADAM17) proTNF->TACE Cleavage Site sTNF Soluble TNF-α TACE->sTNF Shedding TNFR TNF Receptor sTNF->TNFR Inflammation Inflammation TNFR->Inflammation Apoptosis Apoptosis TNFR->Apoptosis Proliferation Proliferation TNFR->Proliferation TMI1 This compound (Dual Inhibitor) TMI1->TACE Inhibits MMPs MMPs TMI1->MMPs Inhibits SelectiveTACEi Selective TACE Inhibitors SelectiveTACEi->TACE Inhibits ECM Extracellular Matrix Degradation MMPs->ECM

Figure 1: TACE Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis enzymatic_assay Enzymatic Assay (TACE & MMP Panel) selectivity_profiling Determine IC50 & Selectivity enzymatic_assay->selectivity_profiling cell_based_assay Cell-Based Assays (TNF-α Secretion, Viability) cell_based_assay->selectivity_profiling animal_model Disease Model (e.g., Arthritis, Cancer) selectivity_profiling->animal_model treatment Administer this compound or Selective TACE Inhibitor animal_model->treatment pk_pd Pharmacokinetics & Pharmacodynamics treatment->pk_pd efficacy Evaluate Efficacy (e.g., Tumor Growth, Inflammation Score) treatment->efficacy inhibitor_synthesis Synthesize/Acquire This compound & Selective TACE Inhibitors inhibitor_synthesis->enzymatic_assay inhibitor_synthesis->cell_based_assay

Figure 2: Experimental Workflow for Comparing TACE Inhibitors.

Discussion and Conclusion

The data presented highlights the fundamental difference between this compound and selective TACE inhibitors. This compound demonstrates potent, dual inhibition of both TACE and a range of MMPs.[2][3][4] This broad-spectrum activity could be advantageous in diseases where both pathways are pathologically relevant, such as in certain cancers where MMPs play a crucial role in invasion and metastasis. However, this lack of selectivity may also lead to off-target effects and a narrower therapeutic window.

Selective TACE inhibitors, in contrast, are designed to specifically target the proteolytic activity of TACE, thereby reducing the shedding of pro-TNF-α and other TACE substrates while minimizing the inhibition of MMPs.[5] This selectivity could potentially offer a better safety profile by avoiding the side effects associated with broad MMP inhibition. However, the currently available data on the specific inhibitory profiles and in vivo efficacy of many selective TACE inhibitors is less comprehensive than that for this compound, making direct, data-driven comparisons challenging.

The choice between a dual inhibitor like this compound and a selective TACE inhibitor will ultimately depend on the specific therapeutic context. For diseases where TACE is the primary driver and MMP inhibition is undesirable, a selective inhibitor would be the preferred approach. Conversely, in complex pathologies with contributions from both TACE and MMPs, a dual inhibitor might offer superior efficacy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of inhibitors in various disease models. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Safety Operating Guide

Proper Disposal Procedures for TMI-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "TMI-1" Identification: The designation "this compound" is ambiguous. It is widely associated with the Three Mile Island Nuclear Generating Station Unit 1. However, in the context of laboratory research and drug development, "this compound" can also refer to specific chemical compounds. This guide focuses on the proper disposal procedures for a chemical entity known as this compound, intended for researchers, scientists, and drug development professionals. Given the potential for confusion, it is imperative to confirm the exact identity of any substance, including its CAS number, with the manufacturer's Safety Data Sheet (SDS) before handling or disposal.

This document provides essential safety and logistical information for the proper disposal of the chemical compound this compound, with the understanding that this refers to the research chemical (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide (CAS Number: 287403-39-8). Due to the limited availability of specific, detailed public disposal protocols for this compound, this guide also furnishes general best practices for the disposal of laboratory chemical waste and special considerations for compounds analogous to thalidomide, a class of molecules requiring stringent handling and disposal procedures due to their teratogenic effects.[1][2][3][4]

General Safety and Handling

Before any disposal procedures are undertaken, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

This compound Disposal Data Summary

ParameterGuidelineSource
Physical State SolidCayman Chemical SDS
Recommended Disposal Method Must be made according to official regulations.Cayman Chemical SDS
Small Quantities May be disposable with household waste (consult with local regulations and EHS).Cayman Chemical SDS
Container Disposal Uncleaned packaging must be disposed of according to official regulations.Cayman Chemical SDS
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.Cayman Chemical SDS

General Laboratory Chemical Waste Disposal Protocol

The following is a general, step-by-step protocol for the disposal of chemical waste, including compounds like this compound, in a laboratory setting. This protocol is based on guidelines from various environmental health and safety (EHS) manuals.[5][6][7][8][9][10][11][12][13][14][15]

Step 1: Waste Identification and Segregation

  • Properly identify the chemical waste. Do not mix incompatible waste streams.[8][15] For this compound, this means keeping it separate from strong acids, bases, and oxidizing or reducing agents.

  • Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.[5][15]

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][6][8][14] For solid waste like this compound, a clearly labeled, sealed bag or container is appropriate.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the concentration of each component, and the date of accumulation.[5][6][10][11][12] Do not use abbreviations or chemical formulas.[5][12]

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8][10]

  • Ensure the SAA is equipped with secondary containment to capture any potential leaks.[5][10][14]

  • Keep waste containers closed at all times, except when adding waste.[6][7][14][15]

Step 4: Request for Disposal

  • When the waste container is full or has reached the accumulation time limit set by your institution (often up to one year for partially filled containers), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[5][7][9]

  • Complete all necessary paperwork, providing an accurate description of the waste.[5][11]

Step 5: Handling Contaminated Materials

  • Any materials, such as pipette tips, gloves, or wipes, that come into contact with this compound should be considered chemically contaminated solid waste.

  • Dispose of these materials in a designated, labeled container for solid chemical waste.[5] Chemically contaminated sharps should be placed in a puncture-resistant sharps container specifically designated for chemical contamination.[9]

Special Considerations for Thalidomide Analogues

While the specific classification of this compound as a thalidomide analogue requires confirmation, if it belongs to this class of compounds, additional precautions are necessary due to the potential for severe developmental toxicity.[1][2][4]

  • Decontamination: All surfaces and equipment should be thoroughly decontaminated after handling. The primary rinse from cleaning contaminated glassware must be collected as hazardous waste.[12][14] Subsequent rinses may be permissible for drain disposal, pending institutional and local regulations.[12][14]

  • Waste Handling: Due to the high potency and toxicity of some thalidomide analogues, it is prudent to handle all waste streams as highly hazardous.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of potent, biologically active compounds.

Disposal Workflow Diagram

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Start: Chemical Waste Generated identify Identify Waste & Check SDS start->identify segregate Segregate by Hazard Class identify->segregate container Select Compatible Container segregate->container label_container Label Container Correctly container->label_container store Store in Designated SAA with Secondary Containment label_container->store full Container Full or Time Limit Reached? store->full full->store No request Submit EHS Pickup Request full->request Yes pickup EHS Pickup and Final Disposal request->pickup

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.